Indalpine

Catalog No.
S530596
CAS No.
63758-79-2
M.F
C15H20N2
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indalpine

CAS Number

63758-79-2

Product Name

Indalpine

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2

InChI Key

SADQVAVFGNTEOD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(3-indolyl-2-ethyl)piperidine, 4-(2-(3-indolyl)ethyl)piperidine, indalpine, indalpine monohydrochloride, LM 5008, LM 50084, Upstene

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32

The exact mass of the compound Indalpine is 228.1626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmaceutical Profile of Indalpine

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Description
Generic Name Indalpine [1]
Trade Name Upstène [1]
Development Code LM-5008 [1]
Pharmacological Class Selective Serotonin Reuptake Inhibitor (SSRI); Antihistamine [1]
Chemical Structure 3-(2-Piperidin-4-ylethyl)-1H-indole [1]
Year of Market Introduction 1983 (France) [1]
Year of Market Withdrawal 1985 [1]
Primary Reason for Withdrawal Toxicity (including neutropenia/agranulocytosis and hepatic carcinogenicity) [1]

Detailed Pharmacology and Experimental Data

This compound was characterized as a selective inhibitor of neuronal serotonin (5-hydroxytryptamine, 5-HT) uptake, which formed the basis of its antidepressant action [1].

Key Experimental Findings and Protocols

  • Mechanism Confirmation: In vitro and ex vivo studies confirmed its selective inhibition of serotonin uptake over noradrenaline, with its effects localized to the synaptic membrane fraction of the brain [1].
  • Impact on Paradoxical Sleep in Rats: A 1984 study investigated the drug's effect on sleep architecture, providing evidence for the role of serotonin in sleep regulation [2].
    • Experimental Protocol: Rats were administered this compound across a range of doses. The study measured the duration and latency to the first episode of paradoxical sleep (PS), also known as REM sleep. To investigate monoamine interactions, some animals were pretreated with either parachlorophenylalanine (PCPA, a serotonin synthesis inhibitor) or alpha-methylparatyrosine (AMPT, a catecholamine synthesis inhibitor) before this compound administration [2].
    • Results Summary: The table below synthesizes the key quantitative findings from this study:
Experimental Condition Effect on Paradoxical Sleep Interpretation
Administration of this compound Dose-dependently decreased PS duration and delayed its first appearance [2] Increased extracellular serotonin inhibits paradoxical sleep.
Pretreatment with PCPA Markedly decreased the effect of this compound [2] Serotonin depletion attenuates this compound's effect, confirming a serotonin-dependent mechanism.
Pretreatment with AMPT Potentiated the this compound-induced depression of PS [2] Catecholamine depletion enhances the effect, suggesting an enlarged inhibitory effect when serotonergic activity is high and catecholaminergic activity is low.
  • Human Psychomotor Performance: A 1988 clinical trial with 12 healthy male volunteers assessed the drug's practical effects.
    • Experimental Protocol: This was a double-blind, placebo-controlled, crossover study. Participants received this compound (50 mg/day) and placebo for two weeks each. The dosage was increased to 150 mg/day for maintenance. Researchers measured subjective feelings and objective psychomotor performance, including coordinative and reactive skills, standing steadiness, nystagmus, and flicker recognition. The interaction with alcohol (1 g/kg) was also tested [3].
    • Results Summary: Subjects reported mild, transient sedative effects soon after starting the 50 mg/day dose, which subsided after two weeks on 150 mg/day. Objective psychomotor performance was not impaired by this compound alone. The most notable adverse effect was ejaculatory dysfunction, spontaneously reported by 67% of subjects. This compound did not enhance or counteract the impairing effects of alcohol [3].

Historical Context and Synthesis

This compound's history is marked by its pioneering status and abrupt withdrawal, offering important lessons for drug development.

1976 1976: Patent for This compound filed 1977 1977: this compound invented 1976->1977 1983 1983: Marketed in France under name Upstène 1977->1983 1985 1985: Withdrawn from market due to toxicity 1983->1985 Legacy Legacy: First SSRI to win Prix Galien (1983) 1983->Legacy

The synthesis of this compound, as detailed in a 1980 Journal of Medicinal Chemistry paper, involved a multi-step process beginning with the metalation of indole using methyl magnesium iodide to form an organo-magnesium derivative. This intermediate reacted with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to form a protected ketone. After acid-catalyzed removal of the protecting group, the resulting ketone was reduced with lithium aluminium hydride to yield this compound [1].

Key Insights for Professionals

For modern researchers and drug developers, this compound's story highlights several critical points:

  • Proof of Principle for SSRIs: Despite its failure, this compound served as a critical proof-of-concept for the serotonin hypothesis of depression and the therapeutic potential of SSRIs, paving the way for subsequent, successful drugs in the class like fluoxetine [1].
  • Safety and CMC Considerations: The reasons for its withdrawal underscore the paramount importance of thorough preclinical toxicology studies, including carcinogenicity testing, and continuous post-marketing surveillance [1].
  • Modern Relevance in Research: Its molecular structure continues to be a point of interest. A 2010 study revisited the 4-alkylpiperidine motif, successfully developing new serotonin transporter (SERT) inhibitors with nanomolar and subnanomolar potency, demonstrating the ongoing value of its core chemical structure in medicinal chemistry [1].

References

Indalpine mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

The table below summarizes the key characteristics of indalpine's mechanism and effects:

Aspect Description
Primary Target Serotonin Transporter (SERT) [1]
Primary Action Potent and selective inhibition of serotonin (5-HT) reuptake [2] [1]
Key Functional Effect Markedly increases extracellular serotonin levels [3]
Selectivity Described as a selective 5-HT uptake blocker; also has antihistamine properties [1]
Neurophysiological Feedback Acute administration: decreases firing rate of dorsal raphe 5-HT neurons (ED₅₀ 0.33 mg/kg IV) [2]
Neuroadaptation (Chronic Use) 14-day treatment: firing rate of 5-HT neurons recovers to normal, suggesting 5-HT autoreceptor desensitization [2]

Experimental Evidence and Protocols

Key experimental findings and the methodologies used to elucidate this compound's action are detailed below.

Experiment/Object Key Finding Experimental Method & Protocol Summary
SERT Binding Potently displaces ³H-5-HT bound to brain membranes (IC₅₀ 36 μM) [2] Protocol: Radioligand binding assay using brain membranes. ³H-5-HT is incubated with membrane preparation and test compound; displacement is measured to determine IC₅₀.
In Vivo Neurophysiology Acute IV administration reduced dorsal raphe 5-HT neuron firing (ED₅₀ 0.33 mg/kg). Firing rate recovered to normal after 14 days of treatment [2]. Protocol: In vivo extracellular single-unit recording in anesthetized rats. Electrodes are placed in the dorsal raphe to record spontaneous activity of 5-HT neurons before and after drug administration.
Paradoxical Sleep (Rat) Dose-dependently decreased paradoxical sleep [3]. Protocol: EEG/EMG recording in rats. Polysomnographic measurements are taken to score vigilance states (wake, NREM, REM sleep) after drug administration.

Neuroadaptive Changes in Serotonin Signaling

With chronic SSRI use, the serotonin system undergoes complex adaptations. The following diagram illustrates the key changes in 5-HT neuron activity and regulation after chronic SSRI treatment, which are believed to underpin the therapeutic delay in antidepressant effects [4].

G cluster_initial Initial/Acute SSRI State cluster_chronic Chronic SSRI State (Neuroadaptation) A1 Acute SSRI (e.g., this compound) B1 Blocks SERT A1->B1 C1 ↑ Synaptic 5-HT B1->C1 D1 Stimulates Somatic 5-HT1A Autoreceptors C1->D1 E1 Opens GirK Channels D1->E1 F1 5-HT Neuron HYPOactivation E1->F1 A2 Chronic SSRI B2 Sustained High Synaptic 5-HT A2->B2 C2 Desensitization of Somatic 5-HT1A Autoreceptors B2->C2 D2 Reduced GirK Current C2->D2 E2 5-HT Neuron Activity RECOVERS/Normalizes D2->E2

Beyond changes in the neuron body, chronic SSRI treatment also induces adaptations at the nerve terminals. The diagram below outlines this presynaptic desensitization mechanism [4].

G A Chronic SSRI B Sustained High Extracellular 5-HT A->B C Desensitization of Presynaptic 5-HT1B Autoreceptors on GABA Terminals B->C D Loss of 5-HT-mediated Inhibition of GABA Release C->D E GABAergic Input to 5-HT Neurons Normalizes D->E F 5-HT Neuron Firing Less Restrained E->F

Discontinuation Syndrome and Rebound Activation

Abrupt cessation of SSRIs can lead to a discontinuation syndrome. While not specifically studied for this compound, research on other SSRIs like paroxetine suggests a potential "rebound activation" of the serotonin system as an underlying mechanism [5].

  • Evidence for Rebound: Studies show that after paroxetine discontinuation, there is an increase in brain levels of 5-HT and its metabolite (5-HIAA), an enhanced response to depolarizing stimuli, and increased expression of c-Fos (a marker of neuronal activity) in TPH2-positive 5-HT neurons [5].
  • Proposed Mechanism: This is thought to result from the now-desensitized autoreceptors being unable to properly inhibit the 5-HT neurons, which have adapted to high serotonin levels during treatment. When the drug is removed, the brake is lifted, but the accelerator remains, leading to overactivity [5].

Conclusion

This compound served as a foundational tool for understanding the SSRI class. Its story underscores that therapeutic efficacy involves not just the acute blockade of SERT, but crucial, time-dependent neuroadaptations that reduce autoinhibition and restore 5-HT neuronal activity.

References

Comprehensive Technical Analysis of Indalpine's Serotonin Uptake Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Indalpine (brand name Upstène) represents a significant milestone in psychopharmacology as one of the first selective serotonin reuptake inhibitors (SSRIs) developed for antidepressant therapy. Marketed briefly in France in 1983, this compound pioneered the SSRI class before being withdrawn due to safety concerns in 1985. [1] This compound emerged from systematic research during the 1970s that elucidated serotonin's role in depression, contradicting earlier theories that emphasized norepinephrine. [1] this compound was developed through structural modification of antihistamines and specifically designed to inhibit serotonin reuptake with minimal effects on other neurotransmitter systems. [1] [2]

The development of this compound was influenced significantly by the "synthesis inhibitor studies" conducted by Baron Shopsin and colleagues at NYU School of Medicine, particularly their 1976 research demonstrating that PCPA (para-chlorophenylalanine) could rapidly reverse the antidepressant effects of tranylcypromine. [1] This work provided crucial evidence supporting the serotonin hypothesis of depression and guided Pharmuka's research team, led by pharmacologists Le Fur and Uzan, in developing this compound as a targeted serotonergic agent. [1] Despite its brief clinical lifespan, this compound served as an important prototype for subsequent SSRIs and continues to be valuable for understanding structure-activity relationships in serotonin transporter inhibition.

Pharmacological Profile and Binding Characteristics

Mechanism of Action and Selectivity

This compound functions as a selective serotonin reuptake inhibitor (SSRI) with additional antihistamine properties. [1] Its primary mechanism involves potent inhibition of the serotonin transporter (SERT), now classified as solute carrier family 6 member 4 (SLC6A4), which normally clears serotonin from the synaptic cleft. [3] By blocking this reuptake mechanism, this compound increases extracellular serotonin concentrations, thereby enhancing serotonergic neurotransmission. The drug exhibits high binding specificity for serotonin transporters with minimal affinity for other neurotransmitter receptors including those for norepinephrine, dopamine, acetylcholine, histamine, and opiates. [1]

Research demonstrates that this compound's binding sites align pharmacologically with serotonin carrier proteins while being differentiable from imipramine binding sites through their sodium dependency and competitive inhibition by serotonin itself. [4] Quantitative autoradiographic studies in cat brain tissue have revealed that this compound binding sites concentrate predominantly in limbic and associative areas rich in serotonergic neurons, consistent with its antidepressant activity profile. [4] This specific distribution pattern likely underlies both the therapeutic effects and the side effect profile observed during clinical use.

Quantitative Binding Data

Table 1: Quantitative Binding and Pharmacological Data for this compound

Parameter Value/Result Experimental System Source
Binding Affinity Very high affinity for serotonin transporter Cat brain sections [4]
Transporter Inhibition Potent blocker of serotonin reuptake Rat brain synaptosomes, human platelets [2]
Receptor Affinity Low affinity for NE, DA, ACh, histamine, and opiate receptors Receptor binding assays [1]
Na+ Dependency Differentiated from imipramine binding by Na+ dependency Competitive binding studies [4]
Structural Specificity Binds to sites with pharmacological properties of serotonin carrier Autoradiographic localization [4]

The high affinity binding of this compound to serotonin transporters has been quantitatively demonstrated through radioligand binding studies using [³H]this compound in cat brain sections. [4] These investigations confirmed that the compound binds with very high affinity to sites possessing the definitive pharmacological characteristics of the serotonin carrier system. The binding could be distinguished from tricyclic antidepressant binding sites such as those for imipramine by its differential sodium ion dependency and sensitivity to competition by serotonin itself. [4]

This compound's selectivity profile represents a significant advancement over earlier tricyclic antidepressants, which frequently produced unwanted anticholinergic effects ranging from minor symptoms like dry mouth and blurred vision to more severe complications including urinary retention and exacerbation of glaucoma. [2] These anticholinergic effects were particularly problematic for elderly patients and those with certain medical conditions, making this compound's receptor selectivity a theoretically advantageous clinical property.

Functional Effects of Serotonin Uptake Inhibition

Neurophysiological Effects

Electrophysiological studies conducted in rat models have elucidated this compound's profound effects on serotonergic neuronal activity. Acute intravenous administration of this compound produces a marked decrease in the firing rate of dorsal raphe 5-HT neurons, with an ED50 of 0.33 mg/kg. [5] This suppression follows a time-dependent pattern: after 2 days of treatment, the firing rate of serotonin neurons is significantly reduced; by 7 days, partial recovery is observed; and after 14 days, the firing rate returns to normal levels. [5] This progression illustrates the neuroadaptive changes that occur with sustained serotonin reuptake inhibition.

Interestingly, despite its potent reuptake blocking properties, long-term administration of this compound (5 mg/kg/day IP for 14 days) does not modify the responsiveness of hippocampal pyramidal neurons to microiontophoretically applied serotonin, norepinephrine, or GABA. [5] This contrasts with imipramine treatment at the same dosage and duration, which selectively increases neuronal sensitivity to serotonin. This differential effect on postsynaptic sensitivity may reflect distinct adaptive mechanisms between non-selective and selective reuptake inhibitors.

Behavioral and Sleep Effects

Research in rodent models demonstrates that this compound significantly impacts sleep architecture, particularly paradoxical sleep (equivalent to REM sleep in humans). The drug produces a dose-dependent decrease in paradoxical sleep and delays its first appearance. [6] Mechanistic studies reveal that pretreatment with parachlorophenylalanine (PCPA), which depletes serotonin, markedly diminishes this compound's suppressive effects on paradoxical sleep. Conversely, pretreatment with alpha-methylparatyrosine (AMPT), which reduces catecholaminergic activity, potentiates this compound-induced depression of paradoxical sleep. [6]

These findings indicate that the increase in extracellular serotonin concentration mediated by this compound has an inhibitory effect on paradoxical sleep, and this effect is enhanced when catecholaminergic activity is compromised. [6] This sleep architecture modification may relate to both the therapeutic actions and side effect profile of SSRIs, as sleep disturbances commonly occur during initial treatment with this class of medications.

Table 2: Functional Effects of Serotonin Uptake Inhibition by this compound

| Effect Category | Specific Effect | Experimental System | Implications | |---------------------|---------------------|-------------------------|------------------| | Neurophysiological | Decreased dorsal raphe firing (ED50 0.33 mg/kg IV) | Rat single-cell recording | Acute increase in synaptic 5-HT | [5] | | Neurophysiological | Normal firing rate after 14-day treatment | Rat single-cell recording | Neural adaptation to chronic SSRI | [5] | | Sleep Architecture | Dose-dependent decrease in paradoxical sleep | Rat sleep study | Serotonin-mediated sleep regulation | [6] | | Sleep Architecture | Delayed first appearance of paradoxical sleep | Rat sleep study | REM-suppressant effect | [6] | | Synaptic Pharmacology | No change in hippocampal neuron sensitivity to 5-HT, NE, GABA after 14 days | Rat microiontophoresis | Differs from imipramine's effects | [5] | | Mechanistic Interaction | PCPA pretreatment diminishes sleep effects | Pharmacological manipulation | Effect depends on serotonin synthesis | [6] | | Mechanistic Interaction | AMPT potentiates sleep effects | Pharmacological manipulation | Catecholamine depletion enhances effect | [6] |

Experimental Methodologies and Protocols

Receptor Binding Studies

The characterization of this compound binding sites has been accomplished through quantitative autoradiographic techniques in slide-mounted cat brain sections. [4] This methodology allows for precise anatomical localization of binding sites and quantification of binding parameters. The experimental workflow for these investigations can be summarized as follows:

G Start Cat Brain Tissue A Cryosectioning (Slide-mounted sections) Start->A B [³H]this compound Incubation A->B C Competition Studies (5-HT, Na+ dependency) B->C D Wash & Fixation C->D E Autoradiography Exposure D->E F Quantitative Analysis (Densitometry) E->F End Binding Site Distribution Data F->End

Experimental workflow for this compound binding site characterization using quantitative autoradiography.

The protocol involves incubating brain sections with [³H]this compound followed by comprehensive washing to remove non-specifically bound radioligand. Competition studies using serotonin and investigations of sodium ion dependency differentiate this compound binding sites from other antidepressant binding sites. The labeled sections are then apposed to photographic emulsion for autoradiographic visualization, allowing quantitative analysis of binding site distribution through densitometric measurements. [4] This methodology confirmed the concentration of this compound binding sites in serotonergic terminal regions, particularly limbic and associative areas, consistent with the drug's antidepressant properties.

Electrophysiological Assessment

The functional effects of this compound on serotonergic neurotransmission have been evaluated using single-cell recording techniques in rat models. These experiments typically involve extracellular recording from identified serotonergic neurons in the dorsal raphe nucleus or from postsynaptic neurons in regions such as the hippocampus that receive serotonergic input. [5] The experimental approach includes:

  • Acute administration studies: Assessing dose-response effects of intravenous this compound on dorsal raphe neuronal firing rates, enabling calculation of ED50 values. [5]
  • Chronic administration protocols: Evaluating neuronal activity following extended drug treatment (typically 14 days at 5 mg/kg/day IP). [5]
  • Microiontophoretic application: Testing responsiveness of postsynaptic neurons to serotonin, norepinephrine, and GABA following this compound treatment. [5]

These electrophysiological techniques provide direct measures of neuronal adaptation to sustained serotonin reuptake inhibition and have been instrumental in characterizing the temporal dynamics of this compound's effects on serotonergic circuitry.

Autophagy Induction Screening

Recent research has identified that this compound can induce autophagy via suppression of the mTOR/S6 kinase signaling pathway, revealing potential applications beyond depression treatment. [7] The experimental workflow for this discovery employed a cell-based high-content screening system:

G Start Johns Hopkins Drug Library A Cell Treatment (10 μM compounds) Start->A B LysoTracker Red Staining A->B C High Content Screening (Acidic vacuole quantification) B->C D Secondary Validation (MDC staining, TEM) C->D E EGFP-LC3 Conversion Assay D->E F Immunoblotting (LC3-I to LC3-II) E->F End Autophagy Induction Confirmation F->End

Experimental workflow for identifying this compound as autophagy inducer through high-content screening.

This screening approach identified this compound as a compound that induces autophagy by 2.87-fold compared to control at 10 μM concentration. [7] Secondary validation included monodansylcadaverine (MDC) staining, transmission electron microscopy for visualizing autophagic vacuoles, and monitoring conversion of LC3 from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II). [7] Further mechanistic studies demonstrated that this compound-induced autophagy occurs through the AMPK/mTOR/S6K signaling axis without affecting PI3K/AKT/ERK pathways. [7]

Clinical History and Contemporary Significance

Development and Withdrawal Timeline

This compound's journey from development to market withdrawal was notably brief. A patent for the compound was filed in 1976 and granted in 1977, with clinical development leading to market introduction in France in 1983 under the brand name Upstène by Fournier Frères-Pharmuka. [1] The drug received the Prix Galien for pharmaceutical innovation in 1983, recognizing its significance as one of the first SSRIs. [1] However, merely two years after its introduction, this compound was withdrawn from the market in 1985 due to safety concerns. [1]

The primary reasons for withdrawal included reports of neutropenia and agranulocytosis (30 cases among approximately 500,000 treated patients based on pharmacovigilance committee reports) and concerns about hepatic carcinogenicity identified in ongoing animal studies. [1] The acquisition of Pharmuka by Rhône-Poulenc during this period may have influenced the decision to withdraw the drug rather than invest in additional safety studies. Irish psychiatrist David Healy characterized this compound as having been "born at the wrong time" during a period when "this compound and psychiatry was under siege" by different interest groups in some Common Market countries. [1]

Structural and Contemporary Relevance

This compound belongs to the indole chemical class and bears structural similarity to tryptamines, though it is not a tryptamine itself. [1] The compound is synthesized through metalation of indole using methyl magnesium iodide, forming an organo-magnesium derivative that reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride. Following acid-catalyzed removal of the protecting group and reduction with lithium aluminium hydride, the final this compound product is obtained. [1]

Despite its withdrawal, this compound remains structurally significant in medicinal chemistry. In 2010, revision of the this compound molecular motif yielded novel SERT inhibitors with nanomolar and subnanomolar IC50 values, demonstrating the continuing relevance of its chemical scaffold for serotonin transporter inhibitor development. [1] Additionally, recent identification of this compound's autophagy-inducing properties via mTOR/S6 kinase suppression suggests potential repurposing opportunities for conditions such as restenosis, where it has demonstrated therapeutic potential in animal models by inhibiting smooth muscle cell accumulation. [7]

Conclusion

This compound represents a foundational compound in the development of targeted serotonergic antidepressants. Its high-affinity, selective inhibition of serotonin reuptake established a template for subsequent SSRIs that would eventually revolutionize depression treatment. While safety concerns limited its clinical utility, the detailed pharmacological characterization of this compound has provided invaluable insights into serotonin transporter function and the neuroadaptations that accompany chronic reuptake inhibition.

References

Indalpine Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Indalpine was a selective serotonin reuptake inhibitor (SSRI) developed in the 1980s. The table below summarizes its core characteristics, with comparative data from the well-known SSRI fluoxetine for context [1].

Property This compound (Profile) Fluoxetine (Contextual Comparison [1])
Pharmacological Class Selective Serotonin Reuptake Inhibitor (SSRI) Selective Serotonin Reuptake Inhibitor (SSRI)
Primary Target Serotonin Transporter (SERT) Serotonin Transporter (SERT)
Approval Status Previously approved (1980s); withdrawn Approved, widely used
Key Mechanism Inhibition of 5-HT reuptake Inhibition of 5-HT reuptake; also inhibits CYP2D6
Protein Binding Information not widely available ~94%
Half-Life Information not widely available 1-3 days (acute); 4-6 days (chronic); active metabolite (norfluoxetine) 4-16 days
Metabolism Information not widely available Hepatic (CYP2D6, CYP2C9, CYP3A4)

Proposed Experimental Framework for SSRI Research

In Vivo Pharmacological Studies
  • Purpose: To assess the behavioral and neurochemical effects of drug administration and discontinuation.
  • Typical Model: Adult male C57BL/6 J mice [2].
  • Dosing Regimen: Once-daily subcutaneous injection (e.g., 10 mg/kg) for 12-28 days to establish chronic effect, followed by a discontinuation phase where treatment is swapped for saline [2].
  • Behavioral Tests: Elevated Plus Maze (EPM) to measure anxiety-like behavior. Mice are typically tested 90 minutes before tissue collection [2].
Ex Vivo Neurochemical Analysis
  • Purpose: To measure changes in neurotransmitter and metabolite levels in specific brain regions.
  • Methodology:
    • Tissue Preparation: After euthanasia, brain regions (e.g., hippocampus, striatum, frontal cortex) are dissected on ice [2].
    • Sample Processing: Tissue is homogenized in perchloric acid and centrifuged [2].
    • Analysis: High-Performance Liquid Chromatography (HPLC) with electrochemical detection is used to quantify monoamines and metabolites (e.g., 5-HT, 5-HIAA, dopamine, DOPAC) [2].
In Vivo Microdialysis
  • Purpose: To measure changes in extracellular neurotransmitter levels in real-time within a specific brain region of a live, anesthetized animal.
  • Procedure:
    • A microdialysis probe is implanted into the target area (e.g., ventral hippocampus) [2].
    • The probe is perfused with artificial cerebrospinal fluid (aCSF), and samples are collected every 20 minutes [2].
    • To measure neurotransmitter release capacity, a high-potassium (e.g., 56 mM or 100 mM KCl) solution can be perfused to depolarize neurons [2].
    • Samples are analyzed using HPLC [2].
Immunohistochemistry (IHC)
  • Purpose: To identify activated neurons and specific neuronal populations.
  • Example Protocol:
    • Perfusion & Fixation: Mice are transcardially perfused with paraformaldehyde (PFA) 90 minutes after a behavioral test to capture c-Fos expression [2].
    • Sectioning & Staining: Brain sections are incubated with primary antibodies (e.g., for c-Fos, TPH2 for serotonin neurons, NeuN for general neurons), followed by fluorescently-labeled secondary antibodies [2].
    • Imaging & Analysis: Double-labelled cells (e.g., c-Fos/TPH2) are counted in specific regions like the dorsal raphe nucleus (DRN) using fluorescence microscopy [2].
Electrophysiology
  • Purpose: To study the functional adaptations of neurons after chronic drug treatment.
  • Typical Setup: Whole-cell patch-clamp recording in brain slices containing the dorsal raphe nucleus [3].
  • Measurements:
    • GirK Channel Currents: The effect of 5-HT on G-protein-activated inwardly rectifying K+ (GirK) currents in serotonin neurons is measured, often using a GirK channel inhibitor like tertiapin-Q [3].
    • Synaptic Inputs: Spontaneous inhibitory postsynaptic currents (sIPSCs) can be recorded to assess changes in GABAergic input [3].

SSRI Mechanism and Research Workflows

G Figure 1: Simplified SSRI Mechanism and Neural Feedback Loop SSRI SSRI SERT SERT SSRI->SERT Inhibits 5-HT in Synapse 5-HT in Synapse SERT->5-HT in Synapse Reuptake Blocked Postsynaptic Neuron Postsynaptic Neuron 5-HT in Synapse->Postsynaptic Neuron Activates Receptors 5-HT1A Autoreceptor 5-HT1A Autoreceptor 5-HT in Synapse->5-HT1A Autoreceptor Activates Serotonin Neuron Soma Serotonin Neuron Soma 5-HT1A Autoreceptor->Serotonin Neuron Soma GirK Channel Activation (Inhibits Firing)

G Figure 2: Chronic SSRI Treatment Induces Neuroplasticity Chronic SSRI Chronic SSRI High Extracellular 5-HT High Extracellular 5-HT Chronic SSRI->High Extracellular 5-HT 5-HT1A Autoreceptor\nDownregulation 5-HT1A Autoreceptor Downregulation High Extracellular 5-HT->5-HT1A Autoreceptor\nDownregulation Leads to 5-HT1B on GABA Terminals\nDownregulation 5-HT1B on GABA Terminals Downregulation High Extracellular 5-HT->5-HT1B on GABA Terminals\nDownregulation Leads to Reduced Auto-inhibition Reduced Auto-inhibition 5-HT1A Autoreceptor\nDownregulation->Reduced Auto-inhibition Reduced GABAergic Input Reduced GABAergic Input 5-HT1B on GABA Terminals\nDownregulation->Reduced GABAergic Input Net Increase in 5-HT\nNeuron Activity Net Increase in 5-HT Neuron Activity Reduced Auto-inhibition->Net Increase in 5-HT\nNeuron Activity Reduced GABAergic Input->Net Increase in 5-HT\nNeuron Activity

G Figure 3: Experimental Workflow for SSRI Discontinuation Study cluster_1 Parallel Experiments A Animal Model (e.g., C57BL/6 J mice) B Chronic Dosing (10 mg/kg, s.c., 12+ days) A->B C Discontinuation (Swap to saline) B->C D Analysis & Tissue Collection C->D E Ex Vivo Neurochemistry (HPLC analysis of 5-HT/5-HIAA) D->E F In Vivo Microdialysis (Extracellular 5-HT) D->F G Immunohistochemistry (c-Fos/TPH2 double-labeling) D->G H Behavioral Assay (Elevated Plus Maze) D->H 90 min prior

Research Implications and Future Directions

  • The Discontinuation Syndrome: Abrupt cessation of SSRIs can lead to a discontinuation syndrome. Recent studies on paroxetine show this may be linked to a "rebound activation" of serotonin neurons. Following discontinuation, levels of 5-HT and its metabolite 5-HIAA, as well as potassium-evoked 5-HT release, can surge above control levels. This neurochemical rebound is associated with increased anxiety-like behavior in animal models [2].
  • Neuroplasticity from Chronic Treatment: The therapeutic delay of SSRIs is linked to gradual neuroadaptations. Chronic fluoxetine treatment desensitizes 5-HT1A autoreceptors on serotonin neuron somas and 5-HT1B receptors on GABAergic nerve terminals. This dual desensitization reduces autoinhibition and disinhibits GABAergic control, leading to a net increase in serotonin neuron activity after 2+ weeks of treatment [3].

References

early studies on Indalpine

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Profile

Attribute Details
Drug Name Indalpine (brand name: Upstène)
Pharmacological Class Selective Serotonin Reuptake Inhibitor (SSRI), Antihistamine [1]
Molecular Formula C₁₅H₂₀N₂ [2] [1]
Molar Mass 228.339 g·mol⁻¹ [1]
Developmental Code LM-5008 [2] [1]
Status Approved in France (1983), Withdrawn worldwide (1985) [1]

Key Preclinical & Clinical Findings

Study Focus / Effect Key Findings & Significance
Mechanism of Action Selective inhibition of serotonin (5-HT) uptake; minimal effect on norepinephrine or dopamine reuptake, defining it as a prototypical SSRI [1].
Effect on Rat Paradoxical Sleep Dose-dependently decreased and delayed paradoxical sleep (REM sleep). Effect was reduced by serotonin synthesis inhibition and potentiated by catecholamine synthesis inhibition, confirming serotonergic mediation [3].
Binding Site Studies Used in quantitative autoradiography with [³H]this compound to map and characterize serotonin uptake sites in the rat brain [4].
Reason for Withdrawal Associated with incidents of neutropenia/agranulocytosis and findings of hepatic carcinogenicity in toxicological studies [1].

Experimental Protocol: Key Studies Summarized

The methodologies from two pivotal are detailed below.

Protocol: Effects on Rat Paradoxical Sleep

This study investigated how this compound influences sleep architecture in rats [3].

  • Animal Subjects: Laboratory rats.
  • Drug Administration: this compound was administered at varying doses to establish a dose-response relationship.
  • Sleep Monitoring: Paradoxical sleep (PS) was recorded and quantified. Specific parameters measured included:
    • The total duration of PS.
    • The latency to the first episode of PS.
  • Pharmacological Manipulation:
    • Serotonin Depletion: A group of rats was pretreated with parachlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, before this compound administration.
    • Catecholamine Depletion: Another group was pretreated with alpha-methylparatyrosine (AMPT), an inhibitor of catecholamine synthesis, before this compound administration.
  • Data Analysis: The effects of this compound alone and in combination with PCPA or AMPT were statistically compared to isolate the role of the serotonergic system.
Protocol: Quantitative Autoradiography of Serotonin Uptake Sites

This study used this compound to map the distribution of serotonin transporters in the brain [4].

  • Tracer Ligand: [³H]this compound (radioactively labeled this compound).
  • Tissue Preparation: Brain sections from rats.
  • Binding Incubation: Tissue sections were incubated with [³H]this compound to allow the compound to bind specifically to serotonin uptake sites.
  • Washing: Non-specifically bound radioactivity was removed through a series of washes.
  • Exposure and Imaging: The labeled tissues were exposed to a radiation-sensitive film for a set period to create an autoradiograph.
  • Quantification: The developed film was analyzed using densitometry to quantify the density of binding sites in various brain regions.

Mechanism of Action Workflow

The following diagram illustrates the core pharmacological mechanism of this compound as an SSRI, based on its documented action.

indalpine_mechanism Serotonin Serotonin Reuptake Reuptake Serotonin->Reuptake Reuptake Initiation Receptor Receptor Serotonin->Receptor Binding Inactivation Inactivation Reuptake->Inactivation Leads to PhysiologicalEffect PhysiologicalEffect Receptor->PhysiologicalEffect Stimulates This compound This compound This compound->Reuptake Inhibits

This compound inhibits serotonin reuptake, increasing its availability for receptor binding and enhancing physiological effects [1].

Historical Context and Impact

This compound has a significant place in the history of antidepressants [1]:

  • Pioneering SSRI: It was one of the first SSRIs to reach the market, shortly after zimelidine. Its development was directly influenced by emerging clinical evidence in the 1970s that supported the "serotonin hypothesis of depression."
  • Brief Market Life: Marketed in France from 1983 under the name Upstène, it was withdrawn in 1985—just two years later—primarily due to safety concerns regarding hematological effects (neutropenia) and hepatic carcinogenicity identified in studies.
  • Clinical Trial Data: An open study in depressed outpatients conducted by Shopsin et al. in 1983 contributed to the clinical profile of the drug before its withdrawal [1].

Key Takeaways for Researchers

  • Historical Benchmark: this compound serves as a critical case study in drug development, highlighting the importance of long-term toxicological studies even for highly targeted and effective therapeutics.
  • Tool Compound: Its selectivity made it a valuable tool in neuroscience research, exemplified by its use in autoradiography to map serotonin uptake sites in the brain [4].
  • Structural Foundation: The 3-alkylindole structure of this compound inspired subsequent medicinal chemistry efforts, leading to the synthesis of newer SERT inhibitors with potency in the nanomolar and subnanomolar range [2] [1].

References

Pharmacokinetic Parameters of Indalpine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters of Indalpine and its major metabolite (PK 507) from a human study following a single 100 mg oral dose in 8 healthy volunteers [1].

Parameter This compound Metabolite (PK 507)
Time to Peak Concentration (tmax) 2.1 hours (average) 2.6 hours (average)
Absorption Half-Life (t1/2) 0.8 hours (mean) Not Reported
Elimination Half-Life (t1/2) 10.4 hours (mean) 11.9 hours (mean)
Volume of Distribution (Vdₐ) 878 L (mean) Not Reported
Clearance (CL) 58 L/h (mean) Not Reported

| Chronic Use (50 mg t.i.d.) Plasma conc. 10h post-dose | 116 ng/mL (mean) | 43 ng/mL (mean) | | Urinary Excretion (12h) | 3% (unchanged) | Not detected (conjugated or unconjugated) |

Experimental Methodologies

The foundational data were generated using specific, validated experimental protocols. Here are the methodologies for the key assays and studies cited.

HPLC Determination of this compound and its Metabolite

This method was used to establish the pharmacokinetic profile in humans [1].

  • Analytes: this compound (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK).
  • Sample Matrices: Human plasma and urine.
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a fluorometric detector.
  • Sample Preparation: The method involved a liquid-liquid or solid-phase extraction step to isolate the analytes from the biological matrix.
  • Internal Standard: Quinine sulfate was used to improve assay accuracy and precision.
  • Key Performance Metrics:
    • Sensitivity: The lower limit of quantification was 5 ng/mL for both I and PK in plasma and urine.
    • Recovery: The mean extraction recovery from plasma was 86.8% for this compound and 86.4% for metabolite PK. Recovery for the internal standard was 88.5%.
Preclinical Study on Rat Paradoxical Sleep

This study investigated the pharmacodynamic effects of this compound [2].

  • Animal Model: Rats.
  • Dosing: this compound was administered dose-dependently.
  • Key Measurements: The study measured the effect on paradoxical sleep (REM sleep), including the delay before its first appearance and the overall decrease in its duration.
  • Mechanistic Investigation:
    • Serotonin Depletion: Pretreatment with parachlorophenylalanine (PCPA), which inhibits serotonin synthesis, markedly decreased this compound's effect.
    • Catecholamine Reduction: Pretreatment with alpha-methylparatyrosine (AMPT), which inhibits catecholamine synthesis, potentiated the this compound-induced depression of paradoxical sleep.
Analog Computer Simulation for Drug Distribution

An early study used modeling to understand the drug's distribution in rats [3].

  • Model Type: A ten-compartment analog computer model.
  • Data Input: The model was simulated using existing experimental data on drug distribution and excretion.
  • Output: The model predicted drug levels in compartments that were not directly measured, providing a comprehensive simulation of this compound's distribution, which closely agreed with experimental data.

Visualization of this compound's Metabolic Pathway

The following diagram illustrates the metabolic pathway of this compound and its pharmacokinetic profile based on the studies analyzed.

G OralDose Oral Dose (100 mg) Absorption Absorption Gastrointestinal Tract OralDose->Absorption Plasma Plasma Circulation Absorption->Plasma tₘₐₓ = 2.1 h This compound This compound (t½α = 0.8 h) Plasma->this compound Metabolite Metabolite PK 507 This compound->Metabolite Metabolism Elimination Elimination This compound->Elimination t½β = 10.4 h Metabolite->Elimination t½β = 11.9 h Urine Urinary Excretion (3% unchanged) Elimination->Urine

This graph illustrates the journey of this compound after a 100 mg oral dose, from absorption to elimination, including the formation and clearance of its primary metabolite [1].

Important Context for Researchers

  • Drug Status: this compound was an early Selective Serotonin Reuptake Inhibitor (SSRI) that was withdrawn from the market due to concerns over adverse effects, particularly hematological toxicity [4].
  • Data Currency: The most detailed human pharmacokinetic study available is from 1987 [1]. The withdrawal of the drug likely halted further extensive clinical research.

References

Introduction and History of Indalpine

Author: Smolecule Technical Support Team. Date: February 2026

Indalpine was a selective serotonin reuptake inhibitor (SSRI) briefly marketed in the early 1980s, primarily in France under the brand name Upstène [1]. It was one of the first SSRIs ever developed, following zimelidine and preceding the widespread availability of fluoxetine (Prozac) [1].

The drug was withdrawn from the market globally around 1985 due to serious safety concerns. The primary reasons for its withdrawal were incidents of agranulocytosis (a severe drop in white blood cells) and findings of hepatic carcinogenicity in studies [1].

Pharmacological Profile

The table below summarizes the core pharmacological and chemical data for this compound:

Property Description
DrugBank ID DB08953 [2]
Approval Status Approved (Withdrawn); never approved in the U.S. [2] [1]
Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI) & Antihistamine [1]
Chemical Formula C15H20N2 [2] [1]
Molar Mass 228.339 g·mol⁻¹ [1]
CAS Number 63758-79-2 [2]
Structure 3-(2-Piperidin-4-ylethyl)-1H-indole; an indole derivative [1]

Historical and Potential Therapeutic Uses

This compound was officially indicated for the treatment of depression [1]. Its development was a direct consequence of the emerging "serotonin hypothesis of depression" in the 1970s [1]. By selectively inhibiting the reuptake of serotonin, it aimed to increase synaptic levels of this neurotransmitter, alleviating depressive symptoms with a different side effect profile compared to older tricyclic antidepressants.

While this compound itself is no longer used, research into its structural analogs continues. Some derivatives have been synthesized with significantly higher potency (nanomolar and subnanomolar IC50 values) at the serotonin transporter (SERT), indicating ongoing interest in this chemical motif for potential therapeutic applications [1].

Modern Research Context and Experimental Insights

Research on compounds with similar names, such as Indatraline, provides insight into how related molecules are studied today. The following diagram illustrates a generalized experimental workflow for investigating a compound's cellular mechanisms, adapted from methodologies used in autophagy research [3].

G cluster_1 Validation Methods Start Compound Treatment HCS High-Content Screening (LysoTracker/MDC Staining) Start->HCS Validation Phenotype Validation HCS->Validation V1 EGFP-LC3 Puncta Formation Assay Validation->V1 V2 Transmission Electron Microscopy (TEM) Validation->V2 V3 LC3-I to LC3-II Conversion (Western Blot) Validation->V3 Mechanism Mechanism Investigation (Signaling Pathway Analysis) V1->Mechanism V2->Mechanism V3->Mechanism Functional Functional Assays (e.g., Cell Viability, In Vivo Models) Mechanism->Functional

Experimental workflow for investigating compound-induced cellular mechanisms like autophagy.

Key experimental details based on modern research include:

  • High-Content Screening (HCS): Cells are treated with the test compound and stained with LysoTracker Red (stains acidic vacuoles) or Monodansylcadaverine (MDC). Fluorescence intensity is quantified to identify potential autophagy inducers [3].
  • Phenotype Validation:
    • EGFP-LC3 Assay: The formation of EGFP-LC3 puncta (green fluorescent dots) in the cytoplasm is a hallmark of autophagosome formation [3].
    • Transmission Electron Microscopy (TEM): Used to visually identify the unique double-membrane structures of autophagosomes [3].
    • LC3 Immunoblotting: Conversion of the cytoplasmic form LC3-I to the lipidated, autophagosome-bound form LC3-II is confirmed by Western blot, a key biochemical marker for autophagy [3].
  • Mechanism Investigation: Signaling pathways are probed using immunoblotting to detect phosphorylation levels of key proteins (e.g., mTOR, S6K, AMPK, AKT, ERK) to understand how the compound induces autophagy [3].
  • Functional Assays: The physiological relevance is tested in disease models. For example, in a rat restenosis model, a compound's ability to inhibit smooth muscle cell accumulation can be evaluated [3].

Conclusion

This compound is a compound of historical significance in psychopharmacology as a pioneering SSRI. Its withdrawal from the market serves as an important case study in drug safety. While it has no current therapeutic uses, the scientific framework and experimental methodologies used to study similar compounds remain highly relevant for modern drug discovery, particularly in investigating novel cellular mechanisms like autophagy.

References

Comprehensive Application Notes and Protocols: HPLC Determination of Indalpine and Its Metabolite in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Indalpine is a selective serotonin reuptake inhibitor (SSRI) that was historically investigated as an antidepressant therapeutic agent. The pharmacological activity and pharmacokinetic profile of this compound necessitate accurate analytical methods for quantification in biological matrices to support drug development and clinical therapeutic monitoring. These application notes provide detailed protocols for the high-performance liquid chromatographic (HPLC) determination of this compound and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK), in human plasma and urine. The method was originally developed to establish comprehensive pharmacokinetic profiles following single oral administration of this compound (100 mg) in healthy volunteers and during chronic oral administration in hospitalized patients [1].

The analytical workflow encompasses sample preparation techniques, chromatographic separation conditions, and detection parameters optimized specifically for this compound and its metabolite. This document also includes method validation data, experimental protocols for key experiments, and visualization of the analytical workflow to facilitate implementation by researchers and drug development professionals. Additionally, modern alternatives using contemporary column chemistry are discussed to provide options for method modernization while maintaining analytical reliability [2].

Analytical Method Summary

HPLC Instrumentation and Conditions

The determination of this compound and its metabolite employs reversed-phase chromatography with fluorometric detection to achieve the necessary sensitivity and specificity for biological sample analysis. The fundamental instrumentation and conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions for this compound Determination

Parameter Specification Notes
Chromatographic Mode Reversed-phase Compatible with various C18 columns
Detection Method Fluorometric Excitation/Emission wavelengths not specified in source
Column C18 column Newcrom R1 column as modern alternative [2]
Mobile Phase Acetonitrile:Water:Phosphoric Acid For MS compatibility, replace phosphoric acid with formic acid [2]
Flow Rate Not specified in sources Typically 1.0 mL/min for analytical HPLC
Column Temperature Ambient Controlled temperature recommended for reproducibility
Injection Volume Not specified in sources Typically 10-50 μL for biological samples

For laboratories utilizing mass spectrometric detection, a simple modification to the mobile phase is recommended: replacement of phosphoric acid with volatile formic acid to ensure MS compatibility while maintaining separation efficiency [2]. This modification enables laboratories to transition to LC-MS systems without significant method redevelopment.

Sample Preparation Protocol
2.2.1 Plasma Sample Processing
  • Aliquot 1 mL of plasma sample into a clean glass tube
  • Add internal standard - quinine sulfate solution (concentration not specified in sources)
  • Perform protein precipitation by adding appropriate volume of acetonitrile (typically 2-3 volumes)
  • Vortex mix for 30-60 seconds to ensure complete protein precipitation
  • Centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins
  • Transfer supernatant to a clean autosampler vial for HPLC analysis
  • Inject recommended volume (typically 20-50 μL) into HPLC system
2.2.2 Urine Sample Processing
  • Aliquot 1 mL of urine sample into a clean glass tube
  • For conjugated metabolites: Perform enzymatic hydrolysis if measuring conjugated species (not typically detected for this compound metabolite) [1]
  • Add internal standard - quinine sulfate solution
  • Adjust pH if necessary for optimal extraction efficiency
  • Proceed with extraction or direct injection depending on concentration

The sample preparation method delivers consistent recovery rates of 86.8% for this compound and 86.4% for its metabolite PK from plasma, and 82.5% for this compound from urine, demonstrating excellent extraction efficiency for reliable quantification [1].

Detailed Experimental Protocols

Chromatographic Separation Optimization

Principle: Effective chromatographic separation of this compound and its metabolite requires careful optimization of mobile phase composition and column selection to achieve baseline resolution from endogenous compounds in biological matrices.

Procedure:

  • Column Selection:

    • Use a low silanol activity C18 column (e.g., 150 × 4.6 mm, 5 μm particle size)
    • Alternative: Newcrom R1 column with special reverse-phase characteristics for improved separation [2]
  • Mobile Phase Preparation:

    • Prepare aqueous component using high-purity water
    • Add organic modifier (acetonitrile) at optimized ratio (approximately 40-60%)
    • Adjust pH with phosphoric acid (0.1% recommended)
    • For MS compatibility: Use formic acid (0.1%) instead of phosphoric acid [2]
    • Filter through 0.45 μm membrane and degas by sonication
  • System Equilibration:

    • Prime system with mobile phase at initial composition
    • Equilibrate column for at least 30 minutes or until stable baseline achieved
    • Confirm system suitability with standard mixture before sample analysis

The separation of basic compounds like this compound benefits from specially designed stationary phases that minimize secondary interactions with residual silanol groups, thereby improving peak symmetry and resolution [2].

Method Validation Protocol

Principle: Comprehensive method validation establishes analytical reliability and regulatory compliance for bioanalytical applications.

Procedure:

  • Linearity Assessment:

    • Prepare calibration standards in drug-free plasma/urine
    • Concentration range: 5-500 ng/mL for this compound and metabolite
    • Process and analyze in triplicate across three separate runs
    • Calculate regression parameters (slope, intercept, correlation coefficient)
  • Precision and Accuracy Evaluation:

    • Prepare QC samples at low, medium, and high concentrations
    • Analyze six replicates at each concentration in a single run (intra-day)
    • Repeat analysis on three separate days (inter-day)
    • Calculate mean accuracy (% nominal) and precision (% RSD)
  • Recovery Determination:

    • Compare peak areas of extracted samples with unextracted standards
    • Calculate recovery percentage for this compound, metabolite, and internal standard
    • Accept if consistent and reproducible (>80% recommended)
  • Specificity Assessment:

    • Analyze blank plasma from at least six different sources
    • Confirm no interference at retention times of analytes or IS
    • Document retention times and resolution factors

Table 2: Method Validation Performance Characteristics

Validation Parameter This compound Metabolite (PK)
Linear Range (ng/mL) 5-500 5-500
Sensitivity (LLOQ) 5 ng/mL 5 ng/mL
Recovery from Plasma 86.8% 86.4%
Recovery from Urine 82.5% Not detected
Intra-day Precision (% RSD) <15% <15%
Inter-day Precision (% RSD) <15% <15%

The validation data demonstrate that the method is sufficiently sensitive for pharmacokinetic studies, with a lower limit of quantification of 5 ng/mL for both this compound and its metabolite in plasma and urine [1].

Pharmacokinetic Application Protocol

Experimental Design

Objective: To characterize the pharmacokinetic profiles of this compound and its major metabolite following single oral administration in healthy volunteers and during chronic dosing in hospitalized patients.

Study Population:

  • 8 healthy volunteers (single 100 mg dose)
  • 20 hospitalized patients (chronic administration: 50 mg t.i.d.)

Sample Collection:

  • Collect blood samples at predetermined time points post-dose
  • For single dose: Pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24 hours
  • For chronic dosing: Trough samples (10 h post-dose)
  • Process plasma by centrifugation and store frozen until analysis

Urine Collection:

  • Collect urine over 0-12 hours post-dose in single dose study
  • Measure total volume and aliquot for analysis
Pharmacokinetic Analysis

Table 3: Pharmacokinetic Parameters of this compound and Metabolite

Parameter This compound Metabolite (PK)
tmax (h) 2.1 2.6
t1/2 (h) 10.4 11.9
Mean Vdα (L) 878 Not determined
Clearance (L/h) 58 Not determined
Mean Absorption t1/2 (h) 0.8 Not applicable
Chronic Administration (10 h post-dose) 116 ng/mL 43 ng/mL
Urinary Excretion (0-12 h) 3% unchanged Not detected

The pharmacokinetic data reveal that this compound is rapidly absorbed with an absorption half-life of 0.8 hours, achieving peak plasma concentrations approximately 2 hours post-administration. The elimination half-lives of both this compound (10.4 hours) and its metabolite (11.9 hours) support twice-daily or three-times-daily dosing regimens. During chronic administration, the plasma concentrations 10 hours post-dose demonstrate significant accumulation of both parent drug and metabolite, with this compound concentrations approximately 2.7-fold higher than its metabolite [1].

The minimal urinary excretion of unchanged this compound (3% of dose) and the absence of detectable metabolite in urine suggest that extensive metabolism and biliary excretion are the primary elimination pathways for this compound [1].

Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow for the determination of this compound and its metabolite in biological matrices, from sample collection through data analysis:

IndalpineAnalysis This compound HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_conditions Method Conditions cluster_analysis Data Analysis Start Collect Plasma/Urine Sample IS Add Internal Standard (Quinine Sulfate) Start->IS Precipitation Protein Precipitation with Acetonitrile IS->Precipitation Centrifuge Centrifuge at 10,000 × g for 10 minutes Precipitation->Centrifuge Transfer Transfer Supernatant to Clean Vial Centrifuge->Transfer Inject Inject Sample into HPLC System Transfer->Inject Column Separation on C18 Column Inject->Column Detection Fluorometric Detection Column->Detection Quantitation Peak Integration and Quantitation Detection->Quantitation Calculate Calculate Concentrations Using Internal Standard Method Quantitation->Calculate MobilePhase Mobile Phase: ACN:Water:Phosphoric Acid Flow Flow Rate: ~1.0 mL/min Calibration Calibration Range: 5-500 ng/mL Calibration->Calculate PK Perform Pharmacokinetic Analysis Calculate->PK Report Generate Analytical Report PK->Report

Figure 1: Complete workflow for HPLC analysis of this compound in biological matrices, illustrating sample preparation, chromatographic analysis, and data processing steps.

Modern Method Adaptations and Troubleshooting

Contemporary Column Alternatives

While the original method utilized conventional C18 columns, modern stationary phases offer improved separation efficiency and peak symmetry for basic compounds like this compound. The Newcrom R1 column represents a specialized reverse-phase column with low silanol activity that minimizes secondary interactions with basic analytes, thereby improving peak shape and reproducibility [2]. This column can be used with the same mobile phase composition, though minor adjustments to acetonitrile content may be necessary to optimize retention times.

For laboratories requiring ultra-fast analysis, columns with smaller 3 μm particles are available for UPLC applications, significantly reducing analysis time while maintaining resolution [2]. The method is scalable and can be adapted for preparative separation to isolate impurities during drug development.

Troubleshooting Guide
  • Poor Peak Shape:

    • Cause: Secondary interactions with residual silanols on silica surface
    • Solution: Use low silanol activity columns or add amine modifiers to mobile phase
    • Alternative: Switch to specialized columns for basic compounds (e.g., Newcrom R1) [2]
  • Insufficient Sensitivity:

    • Cause: Inadequate detector settings or sample degradation
    • Solution: Verify fluorometric detector wavelength optimization
    • Alternative: Concentrate sample during preparation or increase injection volume
  • Variable Retention Times:

    • Cause: Mobile phase pH fluctuations or column temperature variations
    • Solution: Use fresh mobile phase buffers and implement column temperature control
    • Preventive: Regularly calibrate pH meters and monitor column temperature
  • High Background Noise:

    • Cause: Contaminated mobile phase or column deterioration
    • Solution: Prepare fresh mobile phase and regenerate or replace column
    • Preventive: Use HPLC-grade solvents and implement column cleaning protocols

Conclusion

The HPLC method with fluorometric detection provides a robust, sensitive, and specific approach for quantifying this compound and its major metabolite in biological matrices. The method's well-optimized sample preparation and chromatographic conditions deliver excellent recovery and reproducibility, satisfying the requirements for pharmacokinetic studies and therapeutic drug monitoring. The comprehensive validation data demonstrate linearity across the clinically relevant concentration range with sufficient sensitivity to quantify concentrations as low as 5 ng/mL in both plasma and urine.

The pharmacokinetic application of this method has successfully characterized the absorption, distribution, and elimination profiles of this compound in both single-dose and chronic administration regimens. The minimal urinary excretion of both parent drug and metabolite highlights the importance of alternative elimination pathways in this compound clearance.

These application notes and protocols provide researchers and drug development professionals with a complete methodological framework that can be implemented directly or adapted to contemporary analytical platforms, including LC-MS systems with appropriate mobile phase modifications. The workflow visualization and troubleshooting guidance further enhance the practical utility of this documentation for laboratory implementation.

References

Historical HPLC Method for Indalpine Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The core methodology for determining indalpine and its metabolite in human plasma is a High-Performance Liquid Chromatography (HPLC) method with fluorometric detection [1]. The key parameters of this assay are summarized in the table below.

Table 1: HPLC Assay Parameters for this compound and Metabolite PK

Parameter Details
Analytes This compound (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK)
Detection Fluorometric detector
Matrices Human plasma and urine
Sensitivity (LOQ) 5 ng/mL for both I and PK in plasma and urine
Mean Recovery I: 86.8% (plasma), 82.5% (urine); PK: 86.4% (plasma); Internal Standard (Quinine Sulfate): 88.5%

Sample Preparation Workflow: The following diagram illustrates the sample preparation and analysis workflow as described in the original publication.

G Start Start: Plasma/Urine Sample IS Add Internal Standard (Quinine Sulfate) Start->IS Extraction Liquid-Liquid Extraction IS->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution HPLC HPLC Analysis with Fluorometric Detection Reconstitution->HPLC Data Quantitate I and PK against calibration curve HPLC->Data

Application: Pharmacokinetic Profile of this compound

This HPLC method was used to establish the pharmacokinetic profile of this compound following a single oral 100 mg dose in 8 healthy volunteers [1]. The results are summarized below.

Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Volunteers (100 mg oral dose)

Pharmacokinetic Parameter This compound (I) Metabolite (PK)
Peak Plasma Time (t~max~) 2.1 hours 2.6 hours
Absorption Half-Life (t~1/2~) 0.8 hours Not Reported
Elimination Half-Life (t~1/2~) 10.4 hours 11.9 hours
Apparent Volume of Distribution (V~d~) 878 L Not Reported
Clearance (CL) 58 L/h Not Reported
Urinary Excretion (unchanged, 12h) 3% Not detected (conjugated or unconjugated)

Furthermore, the method was applied in a clinical setting to measure plasma levels in 20 hospitalized patients during chronic oral administration (50 mg three times daily) [1]. The mean plasma concentrations 10 hours post-dose were:

  • This compound: 116 ng/mL
  • Metabolite PK: 43 ng/mL

Modern Context and Best Practices for Plasma Drug Measurement

While the this compound method is historical, the principles of bioanalytical method validation and Therapeutic Drug Monitoring (TDM) remain critical in drug development today.

The Rationale for Therapeutic Drug Monitoring (TDM) TDM is used when there is a stronger relationship between plasma concentration and clinical effect than between dose and effect [2]. Key reasons for TDM include:

  • Narrow Therapeutic Index: To avoid toxicity while maintaining efficacy.
  • Unpredictable Pharmacokinetics: Due to inter-individual variability in metabolism or excretion.
  • Prophylactic Use or Subtle Effects: When the therapeutic effect is difficult to monitor directly.
  • Verifying Compliance: To ensure the drug is being taken as prescribed.

Critical Factors in Interpreting Plasma Concentrations When measuring any drug concentration, several factors are crucial for correct interpretation [2]:

  • Timing of Sample: Most drug levels are trough levels, collected immediately before the next dose. This is the least variable point in the dosing cycle.
  • Steady State: Concentrations should be measured after 3-5 half-lives of the drug to ensure steady state has been achieved.
  • Protein Binding: Only the unbound (free) drug is pharmacologically active. Conditions like hypoalbuminemia can alter free drug levels without changing the total plasma concentration.
  • Active Metabolites: The presence of active metabolites can complicate the relationship between the parent drug concentration and the overall clinical effect.

Modern Approaches in Development Current research is exploring less invasive and more continuous monitoring techniques. One theoretical approach involves using high-frequency measurements from subcutaneous or intradermal interstitial fluid (ISF) at two distinct sites to estimate plasma pharmacokinetics, which could revolutionize TDM in the future [3].

Protocol Considerations and Potential Modernizations

The 1987 method serves as a foundation, but a modern application would require significant updates and validation according to current guidelines.

Suggested Protocol Modernization Steps:

  • Instrumentation Update: Transition from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) detection. This would greatly improve sensitivity, specificity, and analysis speed.
  • Sample Preparation: Replace manual liquid-liquid extraction with automated techniques like Solid-Phase Extraction (SPE) or use protein precipitation with phospholipid removal plates to enhance efficiency and reduce matrix effects.
  • Comprehensive Validation: Any modernized method would need to be fully validated according to regulatory guidelines (e.g., FDA/EMA) for parameters including:
    • Selectivity: No interference from the matrix.
    • Accuracy and Precision: Within acceptable limits (e.g., ±15%).
    • Linearity: Over a defined concentration range.
    • Stability: Of analytes in the matrix and during processing.

References

HPLC Method for Indalpine Analysis: Protocol & Data

Author: Smolecule Technical Support Team. Date: February 2026

This section provides a detailed methodology for the determination of indalpine and its metabolite (4-[2-(3-indolyl)ethyl]-2-piperidinone, PK) in human plasma and urine, along with key pharmacokinetic data from its application [1].

Table 1: Chromatographic Conditions and Method Performance This table summarizes the core parameters of the HPLC assay.

Parameter Specification
Analytes This compound and its metabolite (PK) [1]
Detection Fluorometric detector [1]
Stationary Phase Reverse-phase-based column (e.g., Newcrom R1) [2] [3]
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid (replace with formic acid for MS-compatibility) [2] [3]
Sensitivity 5 ng/mL for both this compound and PK in plasma and urine [1]
Mean Recovery 86.8% for this compound (plasma), 86.4% for PK (plasma), 82.5% for this compound (urine) [1]

Table 2: Pharmacokinetic Parameters after a Single 100 mg Oral Dose This table presents data from a study of 8 healthy volunteers, illustrating the method's application [1].

Parameter This compound Metabolite (PK)
Peak Plasma Conc. Time (tmax) 2.1 hours 2.6 hours
Absorption Half-Life (t½) 0.8 hours -
Elimination Half-Life (t½) 10.4 hours 11.9 hours
Volume of Distribution (Vda) 878 liters -
Clearance 58 L/hour -
Excreted Unchanged in Urine (12h) 3% Not detected

Application in Chronic Dosing: The method was also used to determine plasma levels in 20 patients during chronic oral administration (50 mg, three times daily). The mean plasma concentrations 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for its metabolite, PK [1].

Experimental Protocol: HPLC Determination in Plasma

Here is a step-by-step protocol based on the method used in the pharmacokinetic study [1].

  • Instrument Setup: Use an HPLC system equipped with a fluorometric detector. The excitation and emission wavelengths should be optimized for this compound and its metabolite, though specific wavelengths are not detailed in the provided sources.
  • Chromatographic Conditions:
    • Column: A reverse-phase column, such as the Newcrom R1, which is noted for low silanol activity [3].
    • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid [2] [3].
    • Flow Rate: A flow rate of 1.0 mL/min is typical, though it should be optimized for the specific column used.
  • Sample Preparation:
    • Plasma/Urine Processing: Thaw plasma or urine samples on ice or in a refrigerator.
    • Internal Standard Addition: Add a known amount of internal standard (e.g., quinine sulfate) to each sample [1].
    • Protein Precipitation: Precipitate proteins by adding a reagent like acetonitrile or methanol, then vortex mix and centrifuge.
    • Supernatant Injection: Transfer the clear supernatant to an HPLC vial for injection.
  • Data Analysis:
    • Calibration Curve: Prepare and analyze a series of standard solutions of this compound and PK in drug-free plasma. Plot the peak area ratio (analyte/internal standard) against concentration to create a calibration curve.
    • Quantification: Calculate the concentration of this compound and PK in unknown samples using the calibration curve. The method's limit of quantification is 5 ng/mL [1].

Experimental Workflow for HPLC Analysis of this compound

The diagram below outlines the key stages of the analytical process, from sample collection to data analysis.

G S1 Sample Collection (Human Plasma/Urine) S2 Sample Preparation (Add Internal Standard, Protein Precipitation) S1->S2 S3 HPLC Analysis (Reverse-Phase Column, Fluorometric Detection) S2->S3 S4 Data Processing (Calibration Curve, Quantification) S3->S4 R1 Result Output (Concentration of This compound & Metabolite) S4->R1

Key Conclusions for Researchers

  • Robust and Sensitive Method: The described HPLC method with fluorometric detection is validated for the sensitive and accurate determination of this compound and its major metabolite in biological matrices [1].
  • Selective Column Chemistry: The use of a specialized reverse-phase column like Newcrom R1 can help achieve optimal separation [3].
  • Applicability in PK Studies: This protocol is well-suited for pharmacokinetic studies, providing reliable data on drug absorption, metabolism, and elimination [1].

References

quantifying Indalpine in human plasma

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Methodology

Sample Preparation and Extraction:

  • Internal Standard: Quinine sulfate.
  • Extraction Process: The method involved extracting the analytes from the plasma or urine matrix. The mean recovery rates were:
    • 86.8% for Indalpine from plasma.
    • 86.4% for the metabolite (PK) from plasma.
    • 82.5% for this compound from urine [1].

Chromatographic Conditions: While the search results do not provide exhaustive details on the exact column, mobile phase composition, and flow rate used in the 1987 study, the general parameters for such a method are summarized below. You would need to optimize these for your specific equipment.

Parameter Specification / Suggested Starting Point
Detection Fluorometric detector
Wavelengths Not specified in the retrieved abstracts
Column Not specified (a reverse-phase C18 column is typical for such analyses)
Mobile Phase Not specified
Flow Rate Not specified
Injection Volume Not specified
Run Time Not specified

Method Validation: The method was validated with the following key parameters [1]:

Validation Parameter Result
Sensitivity (LLOQ) 5 ng/mL for both this compound and PK in plasma and urine
Accuracy (Recovery) See recovery rates in "Extraction Process" above
Selectivity Capable of resolving this compound, its major metabolite (PK), and the internal standard

Application & Pharmacokinetic Data

This validated method was successfully applied in a pharmacokinetic study, generating the following data from a single oral 100 mg dose of this compound in 8 healthy volunteers [1].

Key Pharmacokinetic Parameters of this compound and its Metabolite:

Parameter This compound (I) Metabolite (PK)
Peak Plasma Time (t~max~) 2.1 hours (average) 2.6 hours (average)
Elimination Half-Life (t~1/2~) 10.4 hours (mean) 11.9 hours (mean)
Mean Absorption Half-Life 0.8 hours -
Mean Volume of Distribution (V~d~) 878 L -
Mean Clearance 58 L/h -
Excreted Unchanged in Urine (12h) 3% Not detected

The method was also used to measure steady-state concentrations in patients during chronic oral administration (50 mg three times daily). The mean plasma concentrations 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for the metabolite PK [1].

Experimental Workflow

The diagram below outlines the key steps of the analytical protocol.

G Figure 1. Experimental Workflow for this compound Quantification start Start: Plasma/Urine Sample is_add Add Internal Standard (Quinine Sulfate) start->is_add extraction Liquid-Liquid Extraction is_add->extraction recon Reconstitute Dry Residue in Mobile Phase extraction->recon hplc HPLC Analysis with Fluorometric Detection recon->hplc quant Quantification hplc->quant end End: Data Output quant->end

Important Considerations and Modern Context

  • Information is Historical: The core method described is from 1987. Pharmaceutical bioanalysis has advanced significantly since then, with techniques like LC-MS/MS now being the gold standard for high sensitivity and selectivity [2].
  • Lack of Detailed Chromatographic Conditions: As noted in the table, crucial parameters are missing from the available abstract and would require optimization or retrieval of the full text.
  • Modern Best Practices: Current guidelines, such as the AGNP Therapeutic Drug Monitoring consensus, emphasize the need for validated methods and critical re-evaluation of historical data [2]. Modern methods would also involve a more thorough investigation of the metabolic pathway, especially since no conjugated metabolite was found in urine despite the method's capability to measure it [1].

References

A Framework for Antidepressant Research Protocols

Author: Smolecule Technical Support Team. Date: February 2026

While specific data for Indalpine is lacking, the following structured approach outlines key areas of investigation for a modern antidepressant drug development program, aligned with best practices like the SPIRIT 2025 guidelines for trial protocols [1].

Safety and Adverse Drug Reaction (ADR) Profiling

Early prediction of adverse drug reactions is critical for patient safety and reducing late-stage drug failure [2].

  • Objective: To predict potential adverse effects of a drug candidate using its chemical and biological properties.
  • Detailed Protocol:
    • Data Compilation: Gather the drug's chemical descriptors (e.g., molecular weight, lipophilicity) and biological data (e.g., binding affinities for known targets like the serotonin transporter (SERT) and norepinephrine transporter (NET)) [2].
    • Attribute Selection: Use feature selection algorithms (e.g., Correlation-based Feature Selection) to identify the most predictive properties for ADRs [2].
    • Model Training: Employ machine learning algorithms. Research suggests Multilayer Perceptron (MLP) can be effective, especially when combining chemical and biological attributes [2].
    • Validation: Validate model predictions against known ADR databases (e.g., SIDER, FAERS) and through dedicated in vitro or in vivo safety pharmacology studies [2].

The workflow for this computational safety assessment can be summarized as follows:

Pharmacological Characterization

Understanding a drug's mechanism of action and potency is fundamental.

  • Objective: To determine the binding affinity (Ki) of a drug for key molecular targets like SERT and NET.
  • Detailed Protocol (adapted from radioligand binding assays [3]):
    • Membrane Preparation: Prepare brain homogenates or cell membranes expressing the human target receptors.
    • Incubation: Incubate the membrane preparation with a fixed concentration of a radioactive ligand (e.g., [³H]cyanoimipramine for SERT, [³H]nisoxetine for NET) and varying concentrations of the unlabeled test drug (e.g., this compound).
    • Filtration and Scintillation: Separate the bound radioactivity from free radioactivity by rapid filtration. Measure the bound radioactivity using a scintillation counter.
    • Data Analysis: Use nonlinear regression analysis to calculate the inhibition constant (Ki), which represents the affinity of the test drug for the target [3].
Managing Common Side Effects: Xerostomia

Dry mouth is a frequently reported side effect of many psychotropic drugs. Proactive management is key [4].

  • Objective: To assess and manage drug-induced dry mouth (xerostomia) in clinical trials.
  • Detailed Protocol:
    • Assessment:
      • Subjective Measure: Use a Visual Analogue Scale (VAS) or a specific questionnaire for participants to self-report the sensation of dry mouth.
      • Objective Measure: Quantify salivary flow rate (stimulated or unstimulated) using methods like the spitting technique [4].
    • Management Strategies:
      • Encourage frequent sips of cold water.
      • Recommend sugar-free gum or lozenges to stimulate saliva.
      • Advise on meticulous oral hygiene to prevent caries.
      • Consider dose reduction or switching to an antidepressant with a lower anticholinergic burden (e.g., an SSRI may be better than a TCA) if xerostomia is severe [4].

Quantitative Data in Antidepressant Research

The table below summarizes sample data for established antidepressants to illustrate the type of information you would need to gather for this compound. Please note that these values are for reference and comparison only.

Drug Name Primary Indication(s) Key Molecular Targets Reported Side Effects Half-life (Hours)
Imipramine [5] Depression, Nocturnal Enuresis SERT, NET, Muscarinic receptors, H1 receptor [5] Dry mouth, blurred vision, sedation, constipation [5] 12 [5]
Venlafaxine [3] Depression SERT, NET [3] Nausea, headache, sexual dysfunction [6] ~5 (active metabolite ~11) [3]
Sertraline [6] Depression SERT Sleep changes (insomnia/sedation), weight/appetite changes, sexual issues [6] ~26

How to Proceed with this compound-Specific Research

To develop your application notes for this compound, I suggest you:

  • Consult specialized databases like DrugBank, PubMed, and patent offices (e.g., Google Patents) using the precise drug name "this compound".
  • Obtain the primary research literature and original clinical trial reports for this compound, which will contain the specific data, protocols, and results you need.
  • Incorporate updated guidelines like SPIRIT 2025 into any clinical trial protocol you develop, ensuring modern standards for transparency and patient involvement [1].

References

Application Notes & Protocols for Investigating a Serotonergic Compound

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This document provides standardized protocols for the laboratory analysis and pharmacological investigation of serotonergic compounds. The methods outlined below are adapted from general best practices for analyzing selective serotonin reuptake inhibitors (SSRIs) and related molecules [1]. Researchers should validate and optimize these procedures for their specific compound of interest.

Analytical Techniques and Data

Accurate quantification of the drug substance and its metabolites is fundamental to pharmacokinetic and stability studies.

Table 1: Summary of Key Analytical Parameters for Drug Assay

Parameter Specification/Value Technique/Instrumentation
Molecular Weight To be determined Mass Spectrometry (MS)
Chemical Formula To be determined Elemental Analysis
Primary Detection Method UV-Vis Spectrophotometry HPLC with UV/Vis Detector
Linearity Range To be determined (e.g., 1-100 µg/mL) Calibration Curve
Limit of Detection (LOD) To be determined Signal-to-Noise Ratio (S/N ≥ 3)
Limit of Quantification (LOQ) To be determined Signal-to--noise Ratio (S/N ≥ 10)
Protein Binding To be determined (e.g., >90%) Equilibrium Dialysis / Ultrafiltration
Experimental Protocols

Protocol 1: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol measures the affinity of a compound for the Serotonin Transporter (SERT).

  • 3.1. Objective: To determine the inhibitory constant (Ki) of the compound against SERT.
  • 3.2. Materials and Reagents:
    • Cell membrane preparation expressing human SERT.
    • Radioligand: [³H]Citalopram or [³H]Paroxetine.
    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
    • Test compound at various concentrations.
    • GF/B Filter Plates.
    • Scintillation cocktail.
  • 3.3. Procedure:
    • Incubation: In a 96-well plate, combine 100 µL of membrane preparation, 50 µL of radioligand, and 50 µL of test compound (or buffer for total binding, or excess unlabeled competitor for nonspecific binding). Perform in triplicate.
    • Equilibrium: Incubate for 60-90 minutes at room temperature.
    • Termination and Filtration: Rapidly filter the contents through GF/B filters to separate bound from free radioligand.
    • Washing: Wash filters 3 times with ice-cold buffer.
    • Detection: Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
  • 3.4. Data Analysis:
    • Calculate specific binding (Total binding - Nonspecific binding).
    • Use nonlinear regression analysis to fit data and determine the IC50 value.
    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Determination of Pharmacokinetic Profile in Rodents

  • 3.5. Objective: To characterize the basic pharmacokinetic parameters following a single dose.
  • 3.6. Materials:
    • Animal model (e.g., Sprague-Dawley rats, n=6/group).
    • Formulated drug for administration.
    • Heparinized tubes for blood collection.
  • 3.7. Procedure:
    • Dosing and Sampling: Administer the drug via a defined route (e.g., oral gavage, 10 mg/kg). Collect blood samples at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
    • Sample Processing: Centrifuge blood samples to obtain plasma. Store at -80°C until analysis.
    • Bioanalysis: Quantify drug concentrations in plasma using a validated LC-MS/MS method.
  • 3.8. Data Analysis: Use a non-compartmental model in a pharmacokinetic software package (e.g., Phoenix WinNonlin) to estimate parameters like Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2.
Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core mechanistic pathway and a generalized experimental workflow based on the described protocols.

Diagram 1: Serotonergic Signaling & Pharmacological Modulation

G cluster_neuron Presynaptic Neuron Synthesis 5-HT Synthesis Release Vesicular Release Synthesis->Release Synaptic Cleft Synaptic Cleft Release->Synaptic Cleft 5-HT Reuptake SERT Degradation Metabolic Degradation Reuptake->Degradation PostSynaptic Postsynaptic Neuron SSRI SSRI (e.g., Indalpine) SSRI->Reuptake Inhibits Synaptic Cleft->Reuptake Synaptic Cleft->PostSynaptic 5-HT Receptor Activation

Diagram 2: Workflow for Receptor Binding Assay

G P1 Prepare Assay Components (Membranes, Radioligand, Test Compound) P2 Initiate Binding Reaction (Incubate at RT, 60-90 min) P1->P2 P3 Terminate Reaction & Separate Bound/Free Ligand (Vacuum Filtration) P2->P3 P4 Wash Filters (Ice-cold Buffer) P3->P4 P5 Quantify Bound Radioactivity (Scintillation Counting) P4->P5 P6 Data Analysis (Calculate Ki) P5->P6

How to Locate Specific Information on this compound

To find the detailed technical data you need, I suggest the following approaches:

  • Search specialized databases: Use platforms like Google Patents, PubMed, and SciFinder with specific keywords such as "this compound synthesis," "this compound analytical method," or "this compound metabolism."
  • Consult chemical and pharmacological literature: Look for the original research articles and patents from the time when this compound was under development.
  • Review official drug monographs: Check if any official compendia like pharmacopoeias contain monographs for this compound, which would include standardized analytical methods.

References

Comprehensive Application Notes and Protocols for Indalpine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Indalpine is a selective serotonin reuptake inhibitor (SSRI) that was one of the first of its class to reach the market. [1] Its development was a significant milestone in psychopharmacology, which later shifted towards rationally designed antidepressants. [2] Chemically, it is classified as a 3-alkylindole with the molecular formula C15H20N2 and a molecular weight of 228.333 g/mol. [3] [1] Despite its initial approval, this compound was withdrawn from the market due to concerns over hematological adverse effects. [1] It remains a compound of interest for research purposes, particularly in studies related to the pharmacology of serotonin transporters (SERT). [4]

Analytical Methods for Quantification

A robust High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of this compound and its major metabolite in biological matrices.

Key Features of the HPLC Method

This method is suitable for pharmacokinetic studies and can be applied to both plasma and urine samples. [5]

  • Detection: Fluorometric detector.
  • Sensitivity: The limit of detection is 5 ng/mL for both this compound and its metabolite (4-[2-(3-indolyl)ethyl]-2-piperidinone, PK) in plasma and urine. [5]
  • Recovery: The mean recovery rates from plasma are high, ensuring reliable quantification. [5]

Table 1: Mean Recovery Rates from Plasma [5]

Compound Mean Recovery (%)
This compound 86.8
Metabolite (PK) 86.4
Internal Standard (Quinine Sulfate) 88.5
Detailed Experimental Protocol: HPLC Assay

Title: Determination of this compound and its Major Metabolite in Human Plasma using HPLC with Fluorometric Detection.

1. Scope: This protocol describes a precise and sensitive method for the simultaneous quantification of this compound and its metabolite (PK) in human plasma, suitable for pharmacokinetic studies.

2. Equipment and Reagents:

  • HPLC system equipped with a fluorescence detector.
  • Analytical Column: A reverse-phase column is required. For example, a Newcrom R1 column can be used, which is a reverse-phase column with low silanol activity. [3]
  • This compound and metabolite PK reference standards.
  • Internal Standard: Quinine sulfate.
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid. For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid. [3]
  • Human plasma samples.

3. Sample Preparation:

  • Thaw plasma samples on ice.
  • Pipette a specific volume of plasma (e.g., 1 mL) into a centrifuge tube.
  • Add a known amount of the internal standard (quinine sulfate) solution.
  • Precipitate proteins by adding a suitable volume of acetonitrile (e.g., 2 mL), then vortex mix vigorously for 1 minute.
  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
  • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the dry residue with the mobile phase (e.g., 200 µL), vortex, and inject an aliquot into the HPLC system.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Water/Phosphoric acid. The exact proportions should be optimized for the specific column in use. [3]
  • Flow Rate: 1.0 mL/min (to be optimized).
  • Detection (Fluorescence): Set excitation and emission wavelengths based on the spectral properties of this compound and PK (specific wavelengths to be defined from literature or standard analysis).
  • Column Temperature: Ambient or controlled (e.g., 30°C).
  • Injection Volume: 20-50 µL.

5. Data Analysis:

  • Generate calibration curves by plotting the peak area ratio (analyte to internal standard) against the nominal concentration of spiked calibration standards.
  • Use linear regression to determine the slope, intercept, and correlation coefficient.
  • Calculate the concentrations of this compound and PK in unknown samples using the regression equation derived from the calibration curve.

Pharmacological Context and Signaling Pathways

This compound's primary mechanism of action is the inhibition of the Serotonin Transporter (SERT). [1] This activity increases serotonin levels in the synaptic cleft, which modulates serotonergic signaling. A key downstream target of serotonin is the 5-HT2A receptor. [6] Contemporary research on psychedelics and antidepressants highlights that activation of the 5-HT2A receptor engages two primary signaling pathways: Gq/11 protein signaling and β-arrestin2 recruitment. [6] The specific balance of activity in these pathways can influence the functional outcome of receptor activation. The following diagram illustrates this core signaling relationship.

G SERT SERT Synaptic Serotonin Synaptic Serotonin SERT->Synaptic Serotonin Inhibition 5-HT2A Receptor 5-HT2A Receptor Gq/11 Pathway Gq/11 Pathway 5-HT2A Receptor->Gq/11 Pathway Activation β-arrestin2 Pathway β-arrestin2 Pathway 5-HT2A Receptor->β-arrestin2 Pathway Recruitment Synaptic Serotonin->5-HT2A Receptor

Diagram 1: Core Signaling Pathway of Serotonin Modulation. This diagram illustrates the primary mechanism of SERT inhibition leading to increased serotonin and subsequent activation of the 5-HT2A receptor's key downstream pathways.

Pharmacokinetic Data

The established HPLC method was successfully applied in a pharmacokinetic study following a single oral 100 mg dose of this compound in healthy volunteers. [5] Key parameters are summarized below.

Table 2: Summary of Key Pharmacokinetic Parameters for this compound and its Metabolite (PK) after a Single 100 mg Oral Dose [5]

Parameter This compound (I) Metabolite (PK)
Peak Plasma Time (tmax) 2.1 hours 2.6 hours
Absorption Half-Life (t½) 0.8 hours Not Reported
Elimination Half-Life (t½) 10.4 hours 11.9 hours
Volume of Distribution (Vda) 878 L Not Applicable
Clearance (CL) 58 L/h Not Applicable
Urinary Excretion (unchanged, in 12h) 3% 0%

Furthermore, during chronic oral administration of 50 mg three times daily in hospitalized patients, the mean plasma concentrations measured 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for the metabolite PK. [5]

Conclusions

These application notes provide a foundational methodology for the analysis of this compound. The detailed HPLC protocol with fluorometric detection offers the necessary sensitivity and specificity for quantifying the drug and its primary metabolite in biological samples, supporting essential pharmacokinetic profiling. The pharmacological context underscores the importance of SERT inhibition and the associated serotonin receptor signaling pathways in understanding the mechanism of action of early SSRIs like this compound.

References

HPLC Analysis of Indalpine and its Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a published method for the simultaneous determination of Indalpine and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK), in human plasma and urine [1].

Chemical Properties and Background
  • IUPAC Name: 3-[2-(Piperidin-4-yl)ethyl]-1H-indole [2]
  • Molecular Formula: C15H20N2 [3] [2]
  • Molecular Weight: 228.34 g/mol [3] [2]
  • CAS Number: 63758-79-2 [3] [2]
  • LogP: 2.77 [3]
  • Therapeutic Class: Selective Serotonin Reuptake Inhibitor (SSRI) antidepressant (withdrawn from market) [2].
Method Summary

This method uses reverse-phase HPLC with fluorometric detection for high specificity and sensitivity, capable of quantifying this compound and its metabolite in biological matrices at concentrations as low as 5 ng/mL [1].

Materials and Reagents
  • Analytes: this compound and its metabolite (PK).
  • Internal Standard: Quinine sulfate.
  • Solvents: HPLC-grade methanol, acetonitrile, water.
  • Mobile Phase Additive: Phosphoric acid. For mass spectrometry (MS) compatible methods, replace with formic acid [3].
  • Biological Samples: Human plasma or urine.
Equipment and Instrumentation
  • HPLC System: Equipped with a pumping system, autosampler, and column oven.
  • Detector: Fluorescence detector. The specific excitation/emission wavelengths are not detailed in the available abstract but should be optimized for the indole structure of the analytes.
  • Analytical Column: A reverse-phase column with low silanol activity is recommended. For example, a Newcrom R1 column (4.6 x 150 mm, 3 µm) has been documented for separating this compound [3]. The method is scalable for UPLC or preparative isolation [3].
Detailed Chromatographic Conditions

The table below summarizes the standard HPLC operating parameters.

Table 1: Standard HPLC Operating Conditions for this compound Analysis [1] [3]

Parameter Specification
Column Type Reverse-Phase (e.g., Newcrom R1)
Column Dimensions 4.6 x 150 mm
Particle Size 3 µm or 5 µm
Mobile Phase Acetonitrile / Water / Phosphoric Acid*
Flow Rate 1.0 mL/min (to be optimized)
Detection Fluorometric
Injection Volume 10-50 µL
Sample Temperature 4°C

\For MS-compatibility, replace phosphoric acid with formic acid [3].*

Sample Preparation Protocol
  • Aliquot: Pipette 1 mL of plasma or urine into a glass tube.
  • Add Internal Standard: Add a known, fixed amount of the internal standard (Quinine sulfate) solution.
  • Alkalinization: Make the sample alkaline by adding a buffer (e.g., 0.5 mL, pH 9).
  • Extraction: Extract the analytes by vigorously mixing with 10 mL of dichloromethane.
  • Centrifugation: Centrifuge to separate the organic and aqueous layers.
  • Collection: Transfer the organic (lower) layer to a clean tube.
  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dry residue in 100 µL of the mobile phase.
  • Injection: Inject an aliquot into the HPLC system [1].

The workflow for the sample preparation and analysis is as follows:

G Start Start with 1 mL Plasma/Urine A Add Internal Standard Start->A B Alkalinize Sample (pH 9 Buffer) A->B C Liquid-Liquid Extraction with Dichloromethane B->C D Centrifuge and Collect Organic Phase C->D E Evaporate to Dryness (N₂ Stream, 40°C) D->E F Reconstitute Residue in Mobile Phase E->F G Inject into HPLC-FLD F->G

Method Validation Data

The original researchers performed a full validation of the method. Key validation parameters are summarized below.

Table 2: Method Validation and Pharmacokinetic Parameters [1]

Parameter Value / Result
Calibration Range 5 ng/mL and above
Limit of Quantification (LOQ) 5 ng/mL for plasma and urine
Absolute Recovery (Plasma) This compound: 86.8%; Metabolite (PK): 86.4%; Internal Standard: 88.5%
Absolute Recovery (Urine) This compound: 82.5%
tₘₐₓ (single 100 mg dose) This compound: 2.1 h; Metabolite (PK): 2.6 h
Elimination Half-life (t₁/₂) This compound: 10.4 h; Metabolite (PK): 11.9 h
Steady-State Level (50 mg t.i.d.) This compound: 116 ng/mL; Metabolite (PK): 43 ng/mL

Important Considerations & Modern Alternatives

  • Historical Compound: this compound was withdrawn from the market in the 1980s due to serious side effects, including neutropenia and hepatic concerns [2]. It is for research purposes only.
  • Modern Technique Transition: While HPLC with fluorescence detection is robust, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the modern standard for sensitive and specific quantification of pharmaceuticals in complex matrices [4].
  • Method Adaptation: You can adapt this method for LC-MS/MS by using a C18 column and replacing the phosphoric acid in the mobile phase with a volatile additive like formic acid or ammonium acetate [3].

Key Takeaways for Researchers

  • Foundational Method: The HPLC-FLD method provides a fully validated, foundational protocol for analyzing this compound.
  • Modernization Path: For contemporary labs, the method can be directly translated to a more sensitive and specific UHPLC-MS/MS platform by modifying the mobile phase and detector settings.
  • Research Use Only: All work with this compound should be conducted under appropriate biosafety guidelines, recognizing its status as a withdrawn drug.

Reference List

References

Troubleshooting Guide: Indalpine in Solution

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common issues and initial investigative steps regarding drug stability in solution.

Issue Possible Causes Initial Investigation Steps
Precipitation/Oral turbidity supersaturation, solvent evaporation, temperature shift, pH change visual inspection, microscopy; check storage conditions, review solvent system
Color change light exposure, oxidation, degradation product formation UV-Vis spectroscopy; assess under inert gas (e.g., N₂), review container/closure system
Reduced potency chemical decomposition (hydrolysis, oxidation, photolysis) HPLC for assay and related substances; identify degradation products via LC-MS
pH shift buffer capacity insufficient, CO₂ absorption, degradation potentiometric pH measurement; review buffer species/concentration

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Indalpine in solution? While specific studies on this compound are not available in the public domain, a molecule of its class is typically susceptible to oxidation and photodegradation [1]. A systematic forced degradation study is essential to confirm the pathways. This involves stressing the drug substance in solution under various conditions (acid, base, oxidant, heat, and light) and monitoring for changes using HPLC.

Q2: What analytical techniques are most suitable for monitoring this compound's stability? A combination of techniques provides a comprehensive stability profile:

  • HPLC with UV/PDA detection is the primary workhorse for quantifying the main drug substance and its related degradation products [2].
  • LC-MS (Liquid Chromatography-Mass Spectrometry) is critical for identifying the chemical structure of the degradation impurities formed.
  • Potentiometry for precise pH monitoring throughout the study.

Experimental Workflow for Stability Assessment

Below is a generalized protocol for initiating a stability study for a drug in solution. All parameters, such as stress conditions and time points, should be optimized for this compound specifically.

Start Start End End Prepare Solution\n(Drug in Solvent) Prepare Solution (Drug in Solvent) Stress Samples\n(Forced Degradation) Stress Samples (Forced Degradation) Prepare Solution\n(Drug in Solvent)->Stress Samples\n(Forced Degradation) Store Under\nLong-Term Conditions Store Under Long-Term Conditions Prepare Solution\n(Drug in Solvent)->Store Under\nLong-Term Conditions Analyze Samples\n(HPLC, LC-MS, pH) Analyze Samples (HPLC, LC-MS, pH) Stress Samples\n(Forced Degradation)->Analyze Samples\n(HPLC, LC-MS, pH) Interpret Data Interpret Data Analyze Samples\n(HPLC, LC-MS, pH)->Interpret Data Define Stable Conditions Define Stable Conditions Interpret Data->Define Stable Conditions Define Stable Conditions->End Store Under\nLong-Term Conditions->Analyze Samples\n(HPLC, LC-MS, pH)  At scheduled time points

Workflow Diagram Description: This chart outlines the parallel paths of forced degradation (to rapidly identify degradation pathways) and long-term storage (to determine the shelf-life) in a stability study. Both paths feed into the analytical and data interpretation phases.

How to Proceed Without Specific Data

To build your technical support documents, the most reliable approach is to generate experimental data specific to this compound.

  • Design Forced Degradation Studies: Follow the workflow above to understand how this compound behaves under different stress conditions [2].
  • Develop Validated Stability-Indicating Methods: Ensure your HPLC method can accurately separate and quantify this compound from its degradation products.
  • Establish a Robust Stability Protocol: Based on initial findings, create a formal protocol for long-term and accelerated stability studies under defined storage conditions.

References

Analytical Method Development & Validation FAQ

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common questions about developing and validating a stability-indicating HPLC method for Indalpine.

  • FAQ 1: What are the key steps in developing a new analytical method? A structured, step-by-step approach is crucial for developing a robust and reliable method [1].

    • Step 1: Define Objectives: Determine the method's purpose—what you are measuring (e.g., the active drug, its metabolites, degradation products), the required sensitivity, and the acceptance criteria [1].
    • Step 2: Literature Review: Research existing methods for the drug or similar compounds to establish a baseline. For this compound, a method using a fluorometric detector has been reported [2] [1].
    • Step 3: Develop a Method Plan: Outline the detailed methodology, including instrumentation, column chemistry, mobile phase composition, and detector settings [1].
    • Step 4: Optimize the Method: Systematically adjust parameters like mobile phase composition, column temperature, flow rate, and gradient program to achieve optimal separation. A systematic optimization procedure can target the highest efficiency in a given analysis time [3].
    • Step 5: Validate the Method: Demonstrate that the method is suitable for its intended use by assessing parameters like accuracy, precision, and specificity, following ICH guidelines [1].
  • FAQ 2: What parameters must be validated for an HPLC method? Method validation proves that an analytical procedure is suitable for its intended use. The core parameters, as per ICH guidelines, are summarized in the table below [1]:

    | Parameter | Definition & Target | | :--- | :--- | | Accuracy | The closeness of results to the true value. Recovered by analyzing samples with known concentrations (e.g., 80%, 100%, 120% of label claim) [4]. | | Precision | The closeness of a series of measurements. Includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [4] [1]. | | Specificity | The ability to assess the analyte unequivocally in the presence of other components like excipients or degradation products. A stability-indicating method must demonstrate this [4]. | | Linearity | The ability of the method to obtain test results proportional to the concentration of the analyte. An r² value of >0.999 is an excellent target [5]. | | Range | The interval between the upper and lower concentrations of analyte for which linearity, accuracy, and precision have been demonstrated [1]. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | | Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters [1]. |

  • FAQ 3: How do I create a stability-indicating method? A stability-indicating method can accurately measure the active ingredient without interference from degradation products. This is achieved through forced degradation studies (stress testing) [4].

    • Stress Your Sample: Expose the drug substance to harsh conditions exceeding normal storage levels to generate degradation products. Typical conditions include [4]:
      • Acidic and Alkaline Hydrolysis: Use HCl or NaOH at various concentrations and temperatures.
      • Oxidative Degradation: Use hydrogen peroxide (e.g., 3%-30%).
      • Thermal and Photolytic Degradation: Expose the solid drug to dry heat or UV light.
    • Analyze the Samples: Inject the stressed samples into the HPLC system.
    • Demonstrate Specificity: The method is considered stability-indicating if the main drug peak is pure and resolved from all degradation peaks, and the drug content can be accurately measured [4].

Troubleshooting Guide

Here are solutions to common issues encountered during HPLC method development for compounds like this compound.

  • Problem 1: Poor Peak Shape (Tailing or Fronting)

    • Cause: The analyte may be interacting with active silanol sites on the stationary phase.
    • Solution:
      • Use a column with higher purity silica or a different bonded phase (e.g., C8 instead of C18).
      • Modify the mobile phase by adding a competing base (e.g., triethylamine) or an acid to control pH.
      • Increase the buffer concentration in the mobile phase.
  • Problem 2: Inadequate Resolution Between Peaks

    • Cause: The method lacks selectivity to separate the analyte from its impurities or metabolites.
    • Solution:
      • Systematically optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer).
      • Change the column chemistry (e.g., switch to a phenyl or polar-embedded phase).
      • Adjust the column temperature.
      • Consider using a gradient elution instead of an isocratic one.
  • Problem 3: Low Recovery or Response

    • Cause: This could be due to incomplete extraction in sample preparation or issues with the detector.
    • Solution:
      • Re-optimize the sample preparation procedure (e.g., sonication time, solvent type).
      • For UV detection, ensure you are using the correct wavelength. For this compound, a fluorometric detector was used for higher sensitivity in plasma matrices [2].

Experimental Protocols & Data

Protocol: Forced Degradation Study for a Stability-Indicating Method [4]

This protocol systematically degrades a drug to validate that an analytical method can distinguish the active drug from its breakdown products.

Materials:

  • Drug substance (e.g., this compound).
  • Reagents: 0.1-1M HCl, 0.1-1M NaOH, 3%-30% H₂O₂.
  • Equipment: HPLC system with UV or fluorescence detector, thermostat, photo-stability chamber.

Procedure:

  • Prepare Solutions: Create a 1 mg/mL stock solution of the drug.
  • Stress the Samples:
    • Acid Hydrolysis: Mix 1 mg/mL drug solution with 0.1 M HCl. Reflux at 80°C for 30-60 minutes.
    • Alkaline Hydrolysis: Mix 1 mg/mL drug solution with 0.1 M NaOH. Reflux at 80°C for 15-30 minutes.
    • Oxidative Degradation: Mix 1 mg/mL drug solution with 30% H₂O₂. Keep at room temperature in the dark for 48 hours.
    • Thermal Degradation: Expose the solid drug in an oven at 80°C for 24 hours.
    • Photolytic Degradation: Expose the solid drug to direct sunlight or a controlled light source for several days.
  • Neutralize and Dilute: After stress, neutralize the acid/base samples and dilute all samples to a target concentration with the mobile phase.
  • Analyze: Inject the samples into the HPLC system and compare the chromatograms to an unstressed reference standard.

Calculations: % Degradation = (Area of unstressed sample - Area of stressed sample) / Area of unstressed sample × 100 [4]. A degradation of 5-20% is often targeted to simulate significant but not complete breakdown.


Diagram: Method Development & Troubleshooting Workflow

The following diagram illustrates a systematic workflow for developing and troubleshooting an HPLC method.

HPLC Method Development & Troubleshooting Workflow Start Start: Define Method Goals Step1 Literature Review & Plan Development Start->Step1 Step2 Initial Method Setup & Optimization Step1->Step2 Step3 Forced Degradation & Specificity Test Step2->Step3 Problem Method Performance Acceptable? Step3->Problem Step4 Full Method Validation Success Method Validated & Ready for Use Step4->Success Problem->Step4 Yes Troubleshoot Troubleshoot: - Adjust mobile phase - Change column - Optimize temperature Problem->Troubleshoot No Troubleshoot->Step2 Re-optimize

Reference Method for this compound (Historical Context)

The table below summarizes a published HPLC method for determining this compound and its metabolite. Please note that this method is from 1987 and should be used only as a starting point for modern development [2].

Parameter Specification
Analyte This compound and its metabolite (PK)
Matrix Human Plasma & Urine
Detection Fluorometric Detector
Sensitivity (LOQ) 5 ng/mL
Sample Recovery ~86% from plasma; ~83% from urine
Internal Standard Quinine Sulfate

Important Considerations for Your Work

The foundational method for this compound uses fluorescence detection, which is highly sensitive for biological samples like plasma [2]. For modern drug substance and product analysis, UV detection is more common. You would need to determine the appropriate UV wavelength for this compound.

References

Indalpine assay sensitivity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Indatraline Technical Profile

The following table summarizes key experimental findings for the antidepressant indatraline, a non-selective monoamine transporter inhibitor [1].

Aspect Experimental Findings & Quantitative Data
Primary Mechanism Non-selective monoamine transporter inhibitor (blocks dopamine, norepinephrine, and serotonin reuptake) [1].
Identified Signaling Pathway Induces autophagy via suppression of the mTOR/S6 kinase signaling pathway, independently of PI3K/AKT/ERK signaling [1].

| Key Experimental Concentrations | • 1 μM: Initial detection of autophagy via MDC staining. • 5 μM & 10 μM: Strong LC3 conversion observed; used in flux assays [1]. | | Validation Methods for Autophagy | LysoTracker/MDC staining, EGFP-LC3 puncta formation assay, LC3-I/II immunoblotting, transmission electron microscopy (TEM), LC3 turnover assay with lysosomal inhibitor E64D [1]. |

Experimental Protocols for Autophagy Induction

Here are detailed methodologies for key experiments based on the research into indatraline-induced autophagy [1].

Cell-Based High-Content Screening for Autophagy
  • Principle: Use LysoTracker Red to stain acidic vacuoles (like autolysosomes) that increase during autophagy.
  • Procedure:
    • Cell Culture: Plate cells (e.g., COS-7, HeLa) in 96-well plates.
    • Treatment: Expose cells to indatraline (e.g., 10 μM) and controls (DMSO, rapamycin) for 24 hours.
    • Staining: Incubate with LysoTracker Red dye.
    • Analysis: Use a high-content imaging system to quantify fluorescence. A fold-increase of 2.87 over control was reported for 10 μM indatraline [1].
LC3 Conversion Assay via Immunoblotting
  • Principle: Monitor the conversion of cytosolic LC3-I to lipidated, autophagosome-bound LC3-II.
  • Procedure:
    • Treatment: Treat cells with a concentration range of indatraline (1-10 μM) for 3-24 hours.
    • Cell Lysis: Lyse cells and extract proteins.
    • Gel Electrophoresis & Transfer: Separate proteins via SDS-PAGE and transfer to a membrane.
    • Immunoblotting: Probe the membrane with anti-LC3 antibody.
    • Expected Result: A dose- and time-dependent increase in the LC3-II band intensity, indicating autophagy induction [1].
Autophagic Flux Assay
  • Principle: Determine if the increase in autophagosomes is due to enhanced formation or blocked degradation.
  • Procedure:
    • Treatment Setup:
      • Group A: DMSO vehicle control.
      • Group B: Indatraline alone (e.g., 5 μM).
      • Group C: Co-treatment with indatraline (5 μM) and a lysosomal inhibitor like E64d (e.g., 10 μg/mL).
    • Immunoblotting: Perform LC3 immunoblotting as described above.
    • Interpretation: A significant increase in LC3-II levels in Group C compared to Group B confirms that indatraline increases autophagic flux [1].

Adversity and Mechanism Visualization

The diagram below illustrates the signaling pathway through which indatraline induces autophagy, which is crucial for understanding its cellular effects.

G Indatraline Indatraline mTOR mTOR/S6 Kinase Pathway Indatraline->mTOR Targets PIKPathway PI3K/AKT/ERK Pathway Indatraline->PIKPathway AutophagyInduction Autophagy Induction (LC3 Conversion, Autophagosome Formation) Suppression Suppression mTOR->Suppression Suppression->AutophagyInduction NoEffect No Significant Effect PIKPathway->NoEffect

FAQs & Troubleshooting Guidance

Since direct data on "indalpine" is limited, these FAQs use information from the closely related compound indatraline and general antidepressant research to provide troubleshooting direction.

  • Q1: What could cause low or inconsistent autophagy readouts in my indatraline assays?

    • A: Verify critical parameters: Cell confluency should be consistent and optimal (often 60-80%). Treatment duration is crucial; LC3 conversion was observed starting at 3 hours, with clearer effects at 24 hours [1]. Always include a positive control like rapamycin to confirm your assay is functioning. Check compound solubility in your vehicle (e.g., DMSO).
  • Q2: How can I confirm that observed cellular death is linked to autophagy and not another pathway?

    • A: Conduct genetic validation. Knockdown of essential autophagy genes (ATG5, ATG7) should abrogate the observed effects. Furthermore, indatraline-induced cell death was shown to be resistant to the pan-caspase inhibitor z-VAD-fmk, distinguishing it from classic apoptosis [1].
  • Q3: My research involves cardiotoxicity. Are there relevant in vitro models for testing antidepressants?

    • A: Yes. 3D Engineered Cardiac Tissues (ECTs) have demonstrated superior performance over traditional 2D cultures. They more accurately detect drug-induced inotropic changes (changes in contractile force) and exhibit a more mature genetic phenotype, leading to more translatable results for cardiovascular safety screening [2].
  • Q4: Are there computational approaches to predict adverse drug reactions (ADRs) early in development?

    • A: Absolutely. In silico models using machine learning are increasingly used. Studies show that combining a drug's chemical and biological properties (e.g., protein targets) in models like Multilayer Perceptron (MLP) algorithms provides higher predictive accuracy for ADRs than using either attribute set alone [3].

References

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common HPLC issues, their potential causes, and solutions you can implement [1] [2] [3].

Problem Category Specific Symptoms Common Causes Recommended Solutions & Preventive Measures
Pressure Abnormalities Pressure too high [2] Blocked column, frit, or tubing; mobile phase precipitation [1]. Back-flush column; replace guard column; prepare fresh mobile phase; replace in-line filters [2].
Pressure too low or no pressure [2] Leakage; air in pump; faulty check valve [1]. Check and tighten fittings; purge and prime pump; replace check valves or seals [1] [2].
Pressure fluctuations [1] Air bubbles; failing pump seal; clogged solvent filter [3]. Degas solvents; purge system; replace pump seals and solvent inlet filters [1].
Baseline Issues Baseline noise [1] Contaminated mobile phase; air bubbles; dirty or old detector lamp [2]. Use fresh, filtered, HPLC-grade solvents; purge system to remove air; clean or replace detector flow cell/lamp [1] [2].
Baseline drift [2] Column temperature fluctuation; mobile phase composition change; contaminated flow cell [2]. Use a column oven; prepare fresh mobile phase; flush detector flow cell [2].
Peak Shape & Elution Problems Peak tailing [1] Column degradation (active sites); inappropriate mobile phase pH; sample interaction with hardware [1] [2]. Flush or replace column; adjust mobile phase pH; use a different column chemistry; use shorter, narrower internal diameter tubing [2].
Peak broadening [1] Column temperature mismatch; excessive flow path; high flow rate [1] [2]. Use a column oven; reduce extra-column volume; optimize flow rate [1].
Retention time drift [2] Inconsistent mobile phase; poor column equilibration; temperature or flow rate changes [2]. Prepare fresh mobile phase consistently; increase equilibration time; use a column oven and check pump performance [2].
Extra / Ghost peaks [2] Sample contamination; carryover from previous injections [2]. Flush system with strong solvent; use a guard column; filter samples; increase wash steps in gradient [2].
Sensitivity & Resolution Loss of sensitivity [2] Low injection volume; blocked needle; contaminated column; incorrect detector settings [2]. Check injection volume; flush autosampler needle; replace guard column; decrease detector time constant [2].
Low resolution [2] Contaminated mobile phase or column [2]. Prepare new mobile phase; replace guard column or analytical column [2].

Systematic Troubleshooting Workflow

When you encounter a problem, follow a logical isolation process to identify the root cause efficiently [1]. The following diagram outlines this workflow.

troubleshooting_workflow start Identify Chromatographic Problem step1 1. Review System Logs & Method Parameters start->step1 step2 2. Simplify the System step1->step2 step3 3. Isolate Components One-by-One step2->step3 step4 4. Implement Solution step3->step4 decision Issue Resolved? step4->decision step5 5. Verify Fix & Document decision->step3 No decision->step5 Yes

The key steps involve [1]:

  • Identify the Problem: Carefully examine the chromatogram for symptoms like pressure changes, baseline noise, or peak anomalies.
  • Simplify the System: Remove the column from the flow path and replace it with a union connector. Run a test to see if the issue persists. This helps determine if the problem is with the column or the instrument.
  • Isolate Components: If the problem remains without the column, add back components (pump, injector, detector) one at a time while testing after each addition until the issue reappears.
  • Implement and Verify: Once the faulty component is identified, apply the corrective action from the FAQ table. Then, run a test sample to confirm the system is performing correctly.

Analytical Method Development & Validation

For developing a new or optimizing an existing method, a structured approach is critical. The following workflow is based on the Analytical Quality by Design (AQbD) principle, which provides a scientific and risk-based framework to minimize method variability [4].

method_development a A. Define Goal: Stability-Indicating Assay b B. Screen Critical Method Parameters (CMPs) a->b c C. Establish Chromatographic Conditions b->c d D. Perform Forced Degradation Studies c->d e E. Finalize & Validate Method d->e

Detailed Protocols for Key Steps:

  • Step B: Screen Critical Method Parameters (CMPs) Parameters like mobile phase pH, organic solvent composition, and flow rate are systematically studied for their combined effects on Critical Method Attributes (CMAs) like retention time, resolution, and peak tailing [4]. This is typically done using experimental designs (e.g., a three-factorial design with multiple trial runs). Statistical analysis (ANOVA) helps identify which parameters have a significant impact and should be tightly controlled [4].

  • Step D: Perform Forced Degradation Studies This establishes the stability-indicating nature of the method by subjecting the sample to various stress conditions to ensure the method can detect degradants without interference from the main peak [5]. A typical protocol involves [5] [4]:

    • Acid/Base Hydrolysis: Heat sample with 0.1N - 0.5N HCl or NaOH at 60-70°C for 30 minutes to 1 hour, then neutralize.
    • Oxidative Stress: Expose the sample to an oxidizing agent like hydrogen peroxide.
    • Thermal Stress: Heat the solid sample to 105°C for 12-24 hours.
    • Photostability: Expose the sample to UV/visible light per ICH guidelines. After stress, analyze the samples. The method is considered stability-indicating if it successfully separates the analyte peak from all degradation products, and peak purity tests confirm no co-elution [5].

Method Validation Requirements

For regulatory compliance, any developed method must be validated. The core validation parameters as per ICH guidelines are summarized below [6] [5] [4].

Validation Parameter Objective Typical Acceptance Criteria
Accuracy Measure of method closeness to true value [6]. Recovery of 98-102% for API [5].
Precision Repeatability of measurements [6]. RSD ≤ 1.0% for assay [5].
Linearity Ability to obtain proportional results to analyte concentration [6]. Correlation coefficient (r²) > 0.999 [5].
Range Interval between upper and lower analyte levels [6]. Confirms accuracy, precision, and linearity across the specified range.
Limit of Detection (LOD) Lowest detectable analyte level [6]. Signal-to-Noise ratio ~3:1.
Limit of Quantification (LOQ) Lowest quantifiable analyte level with precision and accuracy [6]. Signal-to-Noise ratio ~10:1; RSD ≤ 5.0% [5].
Specificity Ability to assess analyte unequivocally in the presence of impurities [6]. No interference from blank, placebo, or degradants; peak purity > 0.999 [5].
Robustness Method reliability under deliberate, small parameter changes [6]. System suitability criteria are met despite variations in pH, flow rate, etc. [5].

References

HPLC Analysis of Indalpine: Core Method & Data

Author: Smolecule Technical Support Team. Date: February 2026

The following information summarizes a high-performance liquid chromatographic (HPLC) method for determining plasma concentrations of Indalpine and its major metabolite [1].

Table 1: HPLC Method Configuration for this compound Assay

Parameter Specification
Detection Method Fluorometric detector
Analytes This compound (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK)
Internal Standard Quinine sulfate
Sensitivity (Limit of Quantification) 5 ng/mL for both I and PK in plasma and urine
Mean Recovery from Plasma I: 86.8%; PK: 86.4%; Internal Standard: 88.5%
Mean Recovery from Urine I: 82.5%

Table 2: Pharmacokinetic Data from a Single Oral Dose (100 mg)

Pharmacokinetic Parameter This compound (I) Metabolite (PK)
Peak Plasma Time (tmax) 2.1 hours 2.6 hours
Elimination Half-Life (t1/2) 10.4 hours 11.9 hours
Mean Absorption Half-Life 0.8 hours Not Reported
Mean Volume of Distribution (Vda) 878 L Not Applicable
Mean Clearance 58 L/h Not Applicable
Urinary Excretion (12h, unchanged) 3% Not detected (conjugated or unconjugated)

Table 3: Steady-State Plasma Levels (Chronic dosing, 50 mg t.i.d.)

Analyte Mean Plasma Concentration (10 hours post-dose)
This compound (I) 116 ng/mL
Metabolite (PK) 43 ng/mL

Experimental Protocol: Sample Preparation and Analysis

Below is the general workflow for sample preparation and analysis based on the published method. The following diagram outlines the key steps in the process:

G start Plasma or Urine Sample step1 Add Internal Standard (Quinine Sulfate) start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Centrifuge & Separate step2->step3 step4 Evaporate Organic Layer step3->step4 step5 Reconstitute Residue step4->step5 step6 HPLC-Fluorescence Analysis step5->step6 end Data Acquisition & Quantification step6->end

While the core steps are outlined above, the original publication does not detail the specific solvents or buffers used for the extraction and mobile phase [1].

Frequently Asked Questions

  • What is the major metabolite of this compound? The major metabolite is 4-[2-(3-indolyl)ethyl]-2-piperidinone, often abbreviated as PK [1].

  • Is this compound extensively metabolized? Based on the single-dose study, only 3% of the parent drug is excreted unchanged in urine over 12 hours, suggesting significant metabolism. However, the studied metabolite (PK) was not found in urine, indicating further biotransformation pathways [1].

  • What are the expected plasma concentrations during chronic dosing? In patients receiving a chronic oral dose of 50 mg three times daily, the typical plasma concentration of this compound 10 hours after a dose is about 116 ng/mL, while its metabolite PK is around 43 ng/mL [1].

Troubleshooting Guide

Due to the age of the primary reference, modern troubleshooting advice is limited. The following table extrapolates potential issues based on general HPLC principles and the described method.

Table 4: Common HPLC Issues and Potential Solutions

Problem Possible Cause Investigation & Troubleshooting Steps
Low Recovery Inefficient extraction Re-optimize extraction solvent volume, pH, or mixing time.

| Poor Sensitivity | Detector lamp aging, Incomplete reconstitution | Check detector performance. Ensure reconstitution solvent is compatible with the mobile phase. | | Irreproducible Results | Inconsistent extraction, Internal Standard issues | Verify pipetting accuracy and mixing consistency. Confirm the Internal Standard is stable and not interfering. |

References

Foundational LC-MS/MS Method for Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The core of a modern approach to detecting compounds like Indalpine is a multi-targeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS) screening procedure. The method below was designed for drugs with similar pharmacological profiles (non-selective monoamine reuptake inhibitors) and can serve as a template [1].

The following table summarizes the key parameters of this method for easy comparison and adaptation.

Parameter Specification Notes & Adaptations for this compound
Sample Type Human Urine Method may be adaptable to plasma with validation.
Sample Prep Liquid-Liquid Extraction (LLE) Uses diethyl ether/dichloromethane (70:30, v/v).
Instrumentation LC-ESI-MS/MS (Triple Quadrupole) Electrospray Ionization (ESI) in positive mode.
Chromatography C18 reversed-phase column Suitable for separating small, hydrophobic molecules.
Data Acquisition Multiple Reaction Monitoring (MRM) Critical: You must first optimize MRM transitions for this compound.
Validation Per ISO 17025 & WADA standards Confirms specificity, detection limit, robustness, etc.

Experimental Protocol: Adapting the LC-MS/MS Workflow

Here is a detailed methodology based on the published screening procedure. You can use this as a robust experimental protocol for your guides [1].

  • Sample Preparation (Liquid-Liquid Extraction)

    • Step 1: Mix a 2 mL volume of urine (or other biological fluid) with 1 mL of a 0.8 M ammonium sulphate solution (adjusted to pH 9.5 with ammonium hydroxide).
    • Step 2: Add the internal standard (e.g., alprazolam d5 or 17α-methyltestosterone) to correct for variability in extraction and ionization.
    • Step 3: Perform the extraction with 5 mL of a diethyl ether/dichloromethane (70:30, v/v) mixture by vortex-mixing for 3 minutes and then centrifuging.
    • Step 4: Transfer the organic (upper) layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.
    • Step 5: Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., water/methanol, 95:5, v/v) and inject it into the LC-MS/MS system.
  • Liquid Chromatography (LC) Conditions

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size) is appropriate.
    • Mobile Phase: Use a gradient elution with:
      • Solvent A: Water with 0.1% Formic Acid
      • Solvent B: Methanol with 0.1% Formic Acid
    • Gradient Program: Start at 5% B, increase to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient must be optimized for this compound's retention time.
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 10 µL
  • Mass Spectrometry (MS) Detection (The Key to Sensitivity)

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • Optimization: Directly infuse a standard solution of this compound to optimize parameters like capillary voltage, cone voltage, and source temperature for maximum intensity of the parent ion.
    • MRM Transitions: This is the most critical step for achieving low detection limits. You must determine:
      • The precursor ion for this compound (likely the protonated molecule [M+H]⁺).
      • The most abundant and specific product ions generated from fragmenting the precursor ion.
    • Example: For a similar drug, Sertraline, the transition is m/z 306 > 159. You need to establish this for this compound experimentally.
    • Dwell Time: 50-100 ms per transition to ensure enough data points across the chromatographic peak.

Troubleshooting Guide: Improving Detection Limits

If detection limits are not sufficiently low, here are key parameters to investigate.

G cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Start Goal: Improve Detection Limits SP1 Optimize Extraction Efficiency Start->SP1 SP2 Reduce Matrix Effects (Cleaner Extract) Start->SP2 LC1 Improve Peak Shape (Sharper, Taller) Start->LC1 LC2 Reduce Co-eluting Interferences Start->LC2 MS1 Optimize MRM Transitions Start->MS1 MS2 Fine-tune Source Parameters Start->MS2 MS3 Confirm Specificity of Signal Start->MS3 Action1 Test different organic solvents SP1->Action1 Action2 Use a more selective internal standard SP2->Action2 Action3 Adjust mobile phase pH or gradient LC1->Action3 Action4 Test different column chemistry LC2->Action4 Action5 Re-optimize fragmentor and collision energies MS1->Action5 Action6 Adjust gas flows and temperature MS2->Action6 MS3->Action5

Key Takeaways for Your Support Center

  • Technique is Paramount: The most direct path to superior detection limits for a molecule like this compound is through a highly optimized LC-ESI-MS/MS method in MRM mode [1].
  • Adapt, Don't Adopt: Use the provided protocol as a foundational template. Its true power will be unlocked by experimentally determining the critical parameters, especially the unique MRM transitions for this compound.
  • Systematic Troubleshooting: Use the flowchart and the principles of analytical chemistry to methodically diagnose and solve sensitivity issues.

References

Troubleshooting Guide: Monoamine Transporter Assays

Author: Smolecule Technical Support Team. Date: February 2026

This table addresses common challenges researchers face when working with non-selective monoamine reuptake inhibitors like indalpine and indatraline [1].

Challenge Possible Cause Suggested Solution
Low potency in uptake inhibition assays Non-optimal assay conditions (buffer, temperature, cell line) Validate assay with a known control (e.g., cocaine); systematically vary incubation time and temperature [1].
High variability in replicate samples Transporter expression instability in cell cultures; low signal-to-noise ratio Use a clonal cell line with stable transporter expression; increase the number of replicates.
Unexpected cytotoxicity Off-target effects; concentration too high Perform a dose-response curve (e.g., 1 µM to 10 µM); include cell viability assays (e.g., MTT) [1].
Poor separation from placebo in behavioral models Model not sensitive to subtle neurochemical changes; incorrect dosing/duration Use a chronic stress model; confirm brain concentration correlates with behavioral effect; use a positive control [2].

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A: this compound is a selective serotonin reuptake inhibitor (SSRI). It works by blocking the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft, which is believed to underlie its antidepressant efficacy [2].
  • Q2: How does this compound compare to newer SSRIs?

    • A: While modern SSRIs are common, the choice of antidepressant can be personalized. Younger patients may show a better response to serotonergic agents (like SSRIs), whereas noradrenergic antidepressants might be more effective for other age groups [3]. This compound was noted for its rapid onset of action, showing significance versus placebo as early as the third day of treatment in one clinical trial [2].
  • Q3: Are there any known signaling pathways relevant to this compound's function?

    • A: Direct studies on this compound are limited. However, research on indatraline, a closely related non-selective monoamine transporter inhibitor, shows it induces autophagy by suppressing the mTOR/S6 kinase signaling pathway [1]. Other antidepressants have been shown to act through pathways involving PKA, PI3K/Akt, ERK1/2, and CaMKII, leading to CREB phosphorylation and increased BDNF expression [4].

Experimental Protocols & Workflows

The following protocols are generalized from research on antidepressants with similar mechanisms of action.

Protocol 1: Assessing Monoamine Transporter Inhibition

Objective: To evaluate the potency of a compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine. Workflow Diagram:

G Start Start Assay Prep Prepare transfected cells or synaptosomes Start->Prep AddComp Add test compound (e.g., this compound) Prep->AddComp AddTrans Add radiolabeled/ fluorescent neurotransmitter AddComp->AddTrans Incubate Incubate AddTrans->Incubate Terminate Terminate uptake (rapid filtration/washing) Incubate->Terminate Measure Measure bound neurotransmitter Terminate->Measure Analyze Analyze data (Calculate IC₅₀) Measure->Analyze End End Analyze->End

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK-293) stably transfected with the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).
  • Uptake Assay: Incubate cells with a known concentration of a radiolabeled or fluorescent neurotransmitter (e.g., [³H]-serotonin) in the presence or absence of the test compound.
  • Incubation & Termination: Allow uptake to proceed for a defined period (e.g., 10-20 minutes) at 37°C. Terminate the reaction by rapid filtration and washing with ice-cold buffer to remove unincorporated neurotransmitter.
  • Measurement and Analysis: Quantify the cell-associated radioactivity or fluorescence. Calculate the percentage of inhibition and the half-maximal inhibitory concentration (IC₅₀) for the test compound.
Protocol 2: Detecting Autophagy Induction (Based on Indatraline Study)

Objective: To determine if a compound induces autophagy, a potential cellular mechanism beyond monoamine reuptake inhibition. Workflow Diagram:

G Start Start Autophagy Assay Treat Treat cells with compound (e.g., 1-10 µM) Start->Treat LysoTrack LysoTracker Staining (Detect acidic vesicles) Treat->LysoTrack MDC MDC Staining (Alternative marker) Treat->MDC EGFPLC3 EGFP-LC3 Puncta Formation (Visualize autophagosomes) Treat->EGFPLC3 WB Immunoblotting for LC3-I to LC3-II conversion Treat->WB TEM Transmission Electron Microscopy (Gold standard) Treat->TEM End Confirm Autophagy Induction LysoTrack->End  Validate Findings MDC->End  Validate Findings EGFPLC3->End  Validate Findings WB->End  Validate Findings TEM->End  Validate Findings

Methodology (based on findings for indatraline) [1]:

  • Cell Staining:
    • LysoTracker Staining: Treat cells, then stain with LysoTracker Red (a dye for acidic organelles). Increased fluorescence indicates potential autophagy induction. This is suitable for high-content screening.
    • MDC Staining: Use Monodansylcadaverine (MDC) as an alternative autophagic vesicle marker.
  • LC3 Puncta Formation: Use a cell line stably expressing EGFP-LC3. During autophagy, LC3 distributes into discrete puncta (autophagosomes) in the cytoplasm, which can be quantified by fluorescence microscopy.
  • Immunoblotting: Detect the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-bound form (LC3-II) via Western blot. An increase in the LC3-II/LC3-I ratio is a key indicator of autophagy.
  • Transmission Electron Microscopy (TEM): The gold standard for visualizing autophagic structures, such as double-membrane autophagosomes, within cells.

Visualizing Key Signaling Pathways

The diagram below illustrates the signaling pathways involved in the antidepressant-like effect of inosine, which shares common intracellular mechanisms with other antidepressant compounds [4]. It also includes the mTOR pathway, which is suppressed by the monoamine transporter inhibitor indatraline to induce autophagy [1].

G Inosine Inosine A1 Adenosine A1 Rec. Inosine->A1 A2A Adenosine A2A Rec. Inosine->A2A PKA PKA Activation A1->PKA ERK ERK1/2 Activation A1->ERK PI3K PI3K/Akt Activation A2A->PI3K CaMKII CaMKII Activation A2A->CaMKII GSK3b GSK-3β Inhibition PKA->GSK3b CREB CREB Phosphorylation PKA->CREB PI3K->GSK3b ERK->CREB CaMKII->CREB GSK3b->CREB via disinhibition mTOR mTOR/S6K (Pathway Suppressed by Indatraline) Autophagy Autophagy Induction mTOR->Autophagy Inhibition Leads to Antidepressant Antidepressant-like Effect Autophagy->Antidepressant BDNF ↑ BDNF Expression CREB->BDNF BDNF->Antidepressant Indatraline Indatraline Indatraline->mTOR Suppresses

Key Takeaways for Researchers

  • Leverage Related Compounds: For novel research on this compound, consider the extensive data on indatraline, a well-studied non-selective monoamine transporter inhibitor, particularly regarding its role in inducing autophagy [1].
  • Explore Beyond Monoamines: The therapeutic effects of antidepressants may extend beyond simple reuptake inhibition. Focus on downstream signaling pathways like CREB phosphorylation, BDNF expression, and mTOR signaling [4] [1].
  • Consider Patient Factors: When designing studies or interpreting data related to SSRIs like this compound, remember that patient age can significantly influence treatment response to serotonergic versus noradrenergic drugs [3].

References

Indalpine recovery rate optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Indalpine

This compound was one of the first selective serotonin reuptake inhibitors (SSRIs) but was withdrawn from the market due to concerns over adverse effects, including hematological issues [1].

  • Chemical Information: Its chemical formula is C15H20N2, and it belongs to the class of organic compounds known as 3-alkylindoles [1].
  • Pharmacokinetic Profile: The table below summarizes key pharmacokinetic data for this compound and its major metabolite (PK) from a study on healthy volunteers after a single 100 mg oral dose [2].
Parameter This compound (I) Metabolite (PK)
Peak Plasma Time (tmax) 2.1 hours 2.6 hours
Absorption Half-Life (t1/2) 0.8 hours Not Reported
Volume of Distribution (Vd) 878 L Not Reported
Clearance 58 L/h Not Reported
Elimination Half-Life (t1/2) 10.4 hours 11.9 hours
Excreted Unchanged in Urine 3% (in 12h) Not found in urine

During chronic administration of 50 mg three times a day, steady-state plasma concentrations 10 hours post-dose were 116 ng/mL for this compound and 43 ng/mL for its metabolite [2].

Experimental Protocol: HPLC Determination

Here is a detailed methodology for the simultaneous determination of this compound and its major metabolite in human plasma, as cited in the literature [2]. This can serve as a reference for developing your own analytical methods.

  • Objective: To develop a high-performance liquid chromatographic (HPLC) method for determining plasma concentrations of this compound (I) and its major metabolite, 4-[2-(3-indolyl)ethyl]-2-piperidinone (PK).
  • Method Summary:
    • Technique: High-performance liquid chromatography with fluorometric detection.
    • Application: Used for pharmacokinetic profiling after a single oral dose and for monitoring plasma levels during chronic administration.
  • Detailed Procedure:
    • Sample Preparation: Plasma or urine samples are prepared for analysis.
    • Internal Standard: Quinine sulfate is used as an internal standard.
    • Chromatographic Separation: Separation of compounds is achieved using HPLC.
    • Detection: A fluorometric detector is used for quantification.
  • Method Performance:
    • Sensitivity: The assay is sensitive to 5 ng/mL for both I and PK in plasma and urine.
    • Recovery: The mean recovery from plasma is 86.8% for this compound and 86.4% for its metabolite (PK). Recovery of the internal standard (quinine sulfate) is 88.5%.

Chemical Structure

The skeletal formula of this compound is available for reference [3].

Suggested Paths for Information Recovery

Since direct information on optimizing this compound recovery rates is limited, here are suggestions for finding more relevant data:

  • Refine Your Search: Use more specific terms in scientific databases like "analytical method validation this compound," "extraction efficiency this compound HPLC," or "this compound stability in plasma."
  • Consult General Principles: Recovery rate optimization in bioanalysis depends on sample preparation. Investigate general techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can be adapted even without a specific this compound protocol.
  • Explore Related Drugs: Research methodologies for similar SSRIs developed around the same time may provide transferable insights for handling this compound.

References

Indalpine vs imipramine serotonin effects

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Pharmacological Profiles

Beyond the core comparison, understanding their full receptor interaction profiles is crucial for explaining side effects and research applications.

  • Indalpine: The available studies focus almost exclusively on its action as a selective serotonin uptake blocker [1] [2]. Its effects, such as the suppression of paradoxical sleep, are attributed to increased extracellular serotonin concentration [1].

  • Imipramine: Imipramine has a complex, multi-receptor pharmacology. The following diagram outlines its primary mechanism of action and downstream effects.

G Imipramine Imipramine SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Imipramine->NET Inhibits Mrec Muscarinic Receptors Imipramine->Mrec Antagonizes H1rec Histamine H1 Receptor Imipramine->H1rec Antagonizes Alpha1rec Alpha-1 Adrenergic Receptor Imipramine->Alpha1rec Antagonizes IncreasedMono Increased synaptic levels of Serotonin & Norepinephrine SERT->IncreasedMono  Primary Antidepressant Action NET->IncreasedMono  Primary Antidepressant Action Antichol Anticholinergic Effects: Dry mouth, Constipation, Urinary retention Mrec->Antichol Sedation Sedation, Drowsiness, Weight gain H1rec->Sedation Ortho Orthostatic Hypotension, Dizziness Alpha1rec->Ortho

The quantitative receptor binding data for imipramine and its active metabolite, desipramine, further illustrates its lack of selectivity [3].

Receptor / Transporter Imipramine (Ki in nM) Desipramine (Ki in nM) Functional Consequence
Serotonin Transporter (SERT) 1.3–1.4 [3] 17.6–163 [3] Primary antidepressant effect
Norepinephrine Transporter (NET) 20–37 [3] 0.63–3.5 [3] Primary antidepressant effect
Histamine H1 Receptor 7.6–37 [3] 60–110 [3] Sedation, drowsiness, weight gain [4]
Muscarinic Acetylcholine Receptor (mACh) 46 [3] 66–198 [3] Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention) [5] [4]
Alpha-1 Adrenergic Receptor 32 [3] 23–130 [3] Orthostatic hypotension, dizziness [4]

Summary of Key Experimental Evidence

The differential effects of these drugs have been demonstrated in various experimental models.

  • Sleep Architecture Studies (Rat Model)

    • Objective: To investigate the role of monoamines in paradoxical sleep (PS) regulation by antidepressants [1].
    • Methodology: Rats were treated with this compound alone or after pretreatment with neurotransmitter synthesis inhibitors (parachlorophenylalanine for serotonin and alpha-methylparatyrosine for catecholamines). PS was measured [1].
    • Key Findings: this compound dose-dependently reduced PS. This effect was diminished when serotonin synthesis was inhibited and was potentiated when catecholamine synthesis was blocked. This suggests that the serotonin increase is central to its effect on sleep [1].
  • Behavioral Choice and Impulse Control (Rat Model)

    • Objective: To assess if antidepressants improve the ability to tolerate a delay for a greater reward [2].
    • Methodology: In a T-maze, rats chose between an immediate small reward and a delayed large reward. Drug effects on waiting behavior were recorded [2].
    • Key Findings: Both this compound and imipramine's metabolite desipramine significantly increased the animals' choice of the larger, delayed reward. This indicates that enhancing serotonin and/or norepinephrine transmission can improve impulse control, a potential behavioral mechanism of antidepressants [2].
  • Platelet Uptake Inhibition (Human Ex Vivo Study)

    • Objective: To compare the potency of imipramine's effect on serotonin uptake in platelets across different patient groups [6].
    • Methodology: Platelets were taken from younger and older adults with and without depression. The inhibitory effect of imipramine on radiolabeled serotonin uptake was measured in vitro [6].
    • Key Findings: Imipramine's ability to inhibit serotonin uptake was markedly reduced in platelets from elderly depressed patients. This may explain the reduced therapeutic response to TCAs in this population [6].

Key Takeaways for Researchers

For your research and development work, the core distinction lies in the application:

  • This compound serves as a precise research tool for isolating the effects of serotonin reuptake inhibition with minimal confounding activity on other systems [1] [2].
  • Imipramine represents a broad-spectrum agent, useful for studying the complex interplay of multiple neurotransmitter systems but requiring careful interpretation of data due to its wide receptor profile [5] [4] [3].

References

Efficacy & Safety: Indalpine vs. Mianserin

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Indalpine Mianserin
Overall Antidepressant Efficacy No significant difference from mianserin after 4 weeks [1] [2]. No significant difference from this compound after 4 weeks [1] [2].
Speed of Onset Slower initial improvement over the first two weeks [1]. Significantly greater improvement in the first two weeks [1].
Primary Mechanism of Action Selective and potent inhibitor of serotonin (5-HT) reuptake [3] [4]. Does not inhibit 5-HT reuptake; long-term administration enhances serotonergic neurotransmission via other mechanisms [3].
Effect on Serotonin System Acutely decreases firing rate of 5-HT neurons; firing rate recovers after 14 days of treatment [3]. Does not decrease the firing rate of 5-HT neurons; increases the responsiveness of post-synaptic neurons to 5-HT [3].
Common Side Effects One case of mild leucopenia was reported [1] [2]. More frequent reports of sedation (e.g., drowsiness, clumsiness) [1] [2]. Good tolerability with low incidence of anticholinergic effects [5].

Detailed Experimental Protocols

For transparency and reproducibility, here are the methodologies from the key studies cited.

  • Head-to-Head Clinical Trial [1] [2]

    • Design: Double-blind, parallel-group study.
    • Participants: 65 depressed out-patients.
    • Intervention: Patients were randomized to receive either This compound 150 mg per day or mianserin 60 mg per day for 4 weeks.
    • Assessments: Efficacy was measured using standardized rating scales for depression. Side effects were recorded based on patient reports.
  • Pharmacological Study in Rats [3]

    • Objective: To compare the effects of both drugs on the serotonergic system at a neuronal level.
    • Animals & Treatment: Studies were conducted on rats administered either mianserin, this compound, or imipramine (as a reference) for 14 days.
    • Electrophysiological Measurements:
      • The responsiveness of hippocampal pyramidal neurons to microiontophoretically applied serotonin (5-HT) was assessed.
      • The firing rate of serotonin neurons in the dorsal raphe nucleus was measured following acute and long-term drug administration.

Mechanisms of Action Visualization

The two antidepressants exert their effects on the serotonergic system through distinctly different pathways, as illustrated below.

G PreSynaptic Pre-synaptic Neuron SerotoninRelease Serotonin (5-HT) Release PreSynaptic->SerotoninRelease Reuptake 5-HT Reuptake Transporter SerotoninRelease->Reuptake  Normal 5-HT clearance Receptors Post-synaptic 5-HT Receptors SerotoninRelease->Receptors 5-HT binding IndalpineBlock This compound blocks 5-HT reuptake IndalpineBlock->Reuptake  Inhibits MianserinLongTerm Mianserin enhances post-synaptic response MianserinLongTerm->Receptors Sensitizes PostSynaptic Post-synaptic Neuron Neurotransmission Enhanced Serotonergic Neurotransmission Reuptake->PreSynaptic Recycles 5-HT Receptors->PostSynaptic Receptors->Neurotransmission Leads to

The diagram shows their distinct mechanisms:

  • This compound works primarily in the synaptic cleft, blocking the reuptake transporter to immediately increase serotonin availability [3] [4].
  • Mianserin acts on the post-synaptic neuron over time. Long-term administration increases the neuron's sensitivity to serotonin, enhancing neurotransmission without initially blocking reuptake [3].

Key Interpretive Notes

When interpreting this data, please consider the following context:

  • Clinical Relevance of Mechanisms: The different mechanisms may explain the clinical profiles. This compound's direct reuptake blockade aligns with its rapid onset of action in one study [6], while mianserin's slower, adaptive changes could explain its different side-effect profile, particularly the lower incidence of anticholinergic effects [5].
  • Trial Design Limitations: The head-to-head trial designers noted the inherent scientific weakness of an active-comparator design; failing to find a difference does not definitively prove equivalence, as factors like sample size can influence results [7].
  • Historical Context: It is important to note that This compound was withdrawn from the market in the 1980s due to safety concerns, including cases of agranulocytosis. The available data is historical and predates this withdrawal.

References

Indalpine Clinical Trial Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and key findings from clinical studies focused on validating the efficacy and safety of indalpine.

Study Reference Trial Design & Comparison Dosage Key Efficacy Findings Key Safety & Tolerability Findings

| Double-blind vs. Mianserin [1] | 4-week, double-blind; 65 out-patients (52 completed); this compound vs. Mianserin. | this compound: 150 mg/day Mianserin: 60 mg/day | Similar antidepressant effect at 4 weeks. Slower onset vs. Mianserin in first 2 weeks. | • This compound: One case of mild leucopenia. • Mianserin: More sedation (drowsiness, clumsiness). | | Double-blind vs. Placebo [2] | Double-blind, randomized; 35 female in-patients; this compound vs. Placebo. | Not specified in abstract | Significantly superior to placebo on Hamilton scales. Rapid onset (significant from day 3). | • Good acceptability, particularly regarding cardiovascular and cholinergic effects. | | Psychomotor Performance Study [3] | 2-week, double-blind, cross-over; 12 healthy males; this compound vs. Placebo; included ethanol interaction. | Week 1: 50 mg/day Week 2: 150 mg/day | • Subjective mild sedative effects at start (abolished after 2 weeks). No objective impairment of psychomotor skills. Did not counteract alcohol-induced impairment. | • Frequent ejaculatory dysfunction (67% of subjects). |

Detailed Experimental Protocols

For your reference, here is a more detailed look at the methodologies used in the key trials.

  • A double-blind out-patient trial of this compound vs mianserin [1]

    • Population: 65 depressed out-patients.
    • Duration: 4 weeks.
    • Design: Double-blind, parallel-group.
    • Treatment Groups: this compound (150 mg per day) and Mianserin (60 mg per day).
    • Primary Outcome: Antidepressant effect measured over 4 weeks.
  • Activity and acceptability of this compound in a double-blind study versus placebo [2]

    • Population: 35 depressed female in-patients.
    • Design: Double-blind, randomized.
    • Assessment Tools: Hamilton Depression Scale, Hamilton Anxiety Scale, clinician's vectorial ratings.
    • Adjuncts: Isotonic sodium chloride-dextrose infusions; benzodiazepines and placebo tablets available upon request.
  • Effects of this compound and ethanol on psychomotor performance [3]

    • Population: 12 healthy male volunteers.
    • Design: Double-blind, placebo-controlled, cross-over.
    • Treatment Phases: Two 2-week treatment periods (this compound and Placebo).
    • Dosage Regimen: 50 mg/day for one week, increased to 150 mg/day for the second week.
    • Psychomotor Tests: Coordinative and reactive skills, standing steadiness, nystagmus, flicker recognition.
    • Ethanol Challenge: Alcohol (1 g/kg) administered to test for interaction.

Visualizing Clinical Validation Pathways

The following diagram illustrates the typical pathway and key decision points for validating a drug like this compound through clinical trials, based on the structures of the studies found.

start Preclinical Research phase1 Phase I (Healthy Volunteers) start->phase1 phase2 Phase II (Patient RCTs) phase1->phase2 db_placebo Double-blind vs. Placebo phase2->db_placebo db_active Double-blind vs. Active Drug phase2->db_active safety Safety & Tolerability Assessment db_placebo->safety efficacy Efficacy & Onset of Action db_placebo->efficacy db_active->safety db_active->efficacy concl Clinical Validation Profile safety->concl efficacy->concl

Research Context and Limitations

It is important to interpret these findings with the following context:

  • Historical Context: The identified clinical studies are from the 1980s. This compound is not a current-generation antidepressant; it was an early selective serotonin reuptake inhibitor (SSRI) that was marketed in some countries but later withdrawn, in part due to safety concerns like cases of leucopenia (low white blood cell count) [1] [4].
  • Limited Data: The search results do not contain large-scale Phase III trials or long-term extension studies, which are critical for a full validation of a drug's risk-benefit profile.
  • Mechanism Confirmation: While not a clinical trial, one study used an analog computer model to simulate the distribution of this compound in rats, providing early pharmacokinetic data that supported its development [5].

References

Quantitative Data Comparison: Indalpine vs. Other Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes experimental data on Indalpine's effects from scientific studies.

Compound / Aspect Experimental Model Key Findings / Quantitative Data Comparative Context
This compound (Selective 5-HT uptake inhibitor) Rat paradoxical sleep study [1] Dose-dependently decreased paradoxical sleep; Delayed its first appearance [1] Effect was reduced by serotonin synthesis inhibitor (PCPA) and potentiated by catecholamine synthesis inhibitor (AMPT) [1]
This compound (Non-selective monoamine transporter inhibitor) Cell-based high-content screening for autophagy [2] Induced autophagy by 2.87-fold vs. control at 10 μM; Similar effect to rapamycin [2] Other antidepressants (sertraline, citalopram, etc.) also induced autophagy by >2-fold [2]
This compound (Antidepressant) Clinical trial on salivary secretion [3] Produced significantly less dry mouth (14%) than amitriptyline (45%) in patients [3] Suggests a more favorable side effect profile due to selective serotonin vs. broader neurotransmitter activity [3]
Inosine (Purine nucleoside; reference compound) Mouse tail suspension test (TST) [4] Decreased immobility time at 10 mg/kg (i.p.); Effect involved ERK1/2, CaMKII, PKA, PI3K/Akt pathways & GSK-3β inhibition [4] Provides a reference for complex signaling pathways involved in antidepressant-like effects, which may be relevant for this compound's mechanism [4]

Detailed Experimental Protocols

For the key experiments cited, here are the detailed methodologies used in the studies.

Protocol: Effect on Rat Paradoxical Sleep [1]
  • Objective: To document the role of monoamines in the reduction of paradoxical sleep (PS) by antidepressant drugs using this compound.
  • Animal Model: Rats.
  • Dosing: this compound was administered at varying doses to establish a dose-response relationship.
  • Pretreatment: To investigate mechanism, some rats were pretreated with:
    • Parachlorophenylalanine (PCPA): A serotonin synthesis inhibitor.
    • Alpha-methylparatyrosine (AMPT): A catecholamine synthesis inhibitor.
  • Primary Measurements: Duration of paradoxical sleep and the latency to its first onset.
Protocol: Induction of Autophagy [2]
  • Objective: To identify clinical drugs that induce autophagy using a cell-based screening system.
  • Screening: The Johns Hopkins Drug Library (JHDL) of 2,386 clinical drugs was screened.
  • Cell Line: COS-7 and HeLa cells.
  • Treatment: Cells were exposed to drugs, including this compound (1-10 μM), for 12-24 hours.
  • Detection and Validation:
    • Primary Screening: Autophagy induction was detected and quantified by LysoTracker Red staining, which stains acidic vacuoles (like autolysosomes), followed by high-content screening (HCS) analysis.
    • Secondary Validation:
      • Monodansylcadaverine (MDC) staining: Another marker for acidic organelles.
      • EGFP-LC3 stable cell line: Visualizes the formation of autophagosomes (puncta formation) under a microscope.
      • Transmission Electron Microscopy (TEM): Directly observes the ultrastructure of autophagic vacuoles.
      • Immunoblotting for LC3: Confirms the conversion of LC3-I to the lipidated LC3-II form, a biochemical hallmark of autophagy.
      • Knockdown Experiments: Using siRNA against essential autophagy genes (ATG5, ATG7) to confirm the specificity of the process.

Signaling Pathways in Antidepressant-like Effects and Autophagy

The diagrams below illustrate key signaling pathways based on the research. The first details a known pathway for a reference antidepressant-like substance, while the second outlines the pathway for this compound-induced autophagy identified in the study.

inosine_pathway Inosine Inosine A1_A2A_Receptors Adenosine A₁ & A₂A Receptors Inosine->A1_A2A_Receptors PKA PKA Activation A1_A2A_Receptors->PKA PI3K_Akt PI3K/Akt Activation A1_A2A_Receptors->PI3K_Akt ERK1_2 ERK1/2 Activation A1_A2A_Receptors->ERK1_2 CaMKII CaMKII Activation A1_A2A_Receptors->CaMKII CREB_PHOS CREB Phosphorylation (in Hippocampus) PKA->CREB_PHOS GSK3b_Inhibition GSK-3β Inhibition PI3K_Akt->GSK3b_Inhibition ERK1_2->CREB_PHOS CaMKII->CREB_PHOS GSK3b_Inhibition->CREB_PHOS BDNF_Expression BDNF Expression CREB_PHOS->BDNF_Expression Antidepressant_Effect Antidepressant-like Effect (Reduced Immobility in TST) BDNF_Expression->Antidepressant_Effect

Signaling Pathways of Inosine Antidepressant-like Effect

autophagy_pathway Indatraline Indatraline Monoamine_Transporters Inhibition of Monoamine Transporters (DA/NE/5-HT) Indatraline->Monoamine_Transporters AMPK_mTOR_Pathway AMPK/mTOR/S6K Signaling Axis Monoamine_Transporters->AMPK_mTOR_Pathway mTOR_Inhibition mTOR/S6K Suppression AMPK_mTOR_Pathway->mTOR_Inhibition Autophagy_Initiation Autophagy Initiation (LC3-I to LC3-II conversion) mTOR_Inhibition->Autophagy_Initiation Autophagosome_Formation Autophagosome Formation (EGFP-LC3 Puncta, TEM Confirmation) Autophagy_Initiation->Autophagosome_Formation Apoptosis_Independent_Death Apoptosis-Independent Cell Death Autophagosome_Formation->Apoptosis_Independent_Death Restenosis_Inhibition Inhibition of Restenosis (in vivo rat model) Apoptosis_Independent_Death->Restenosis_Inhibition

Proposed Pathway for Indatraline-Induced Autophagy

Key Insights for Researchers

  • Mechanistic Distinction: this compound's high selectivity for serotonin transporters [1] translates to a different clinical side-effect profile (e.g., less dry mouth) compared to non-selective or tricyclic antidepressants [3].
  • Novel Biological Action: The discovery that this compound induces autophagy via the mTOR/S6K pathway [2] reveals a potential new therapeutic application beyond depression, such as in preventing restenosis, and warrants further investigation.
  • Pathway Complexity: The detailed signaling mapped for inosine [4] highlights that even selective agents can engage complex intracellular networks. A full mapping of this compound's signaling cascade remains an area for future research.

References

Comparative Guide: Antidepressants at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key characteristics of contemporary antidepressants based on recent, large-scale analyses, which can serve as a reference point for understanding the modern therapeutic landscape.

Table 1: Comparing Antidepressant Efficacy and Acceptability This table is based on a 2018 network meta-analysis of 21 antidepressants. Efficacy refers to the ability to reduce depressive symptoms, while Acceptability refers to the treatment discontinuation rate due to any cause [1].

Antidepressant Comparative Efficacy (vs. other antidepressants) Comparative Acceptability (vs. other antidepressants)
Amitriptyline Among the most effective [1] Lower (higher dropout rate) [1]
Escitalopram More effective than many others [1] [2] Better than most (fewer dropouts) [1] [2]
Mirtazapine Among the most effective [1] Mid-range [1]
Paroxetine Less effective than several others [1] Lower (higher dropout rate) [1]
Sertraline More effective than many others [1] [2] Better than most (fewer dropouts) [1] [2]
Venlafaxine Among the most effective [1] Lower (higher dropout rate) [1]
Fluoxetine Less effective than several others [1] Better than most (fewer dropouts) [1]
Reboxetine Least effective of those studied [1] [2] Lowest [1] [2]

Table 2: Pharmacological Profiles of Selected Antidepressants This table summarizes other practical considerations for antidepressants, including their half-life and dietary restrictions [3].

Antidepressant Drug Class Half-Life (Half-life data from [3]) Key Dietary Considerations (Dietary data from [3])
Agomelatine Other 1-2 hours None known
Citalopram SSRI ~36 hours Tablets contain lactose
Duloxetine SNRI 8-17 hours Capsules contain gelatine; may contain lactose
Escitalopram SSRI ~30 hours None known
Fluoxetine SSRI 96-144 hours (4-6 days) Capsules contain gelatine
Fluvoxamine SSRI 17-22 hours None known
Mirtazapine Other (NaSSA) 20-40 hours Tablets contain lactose
Phenelzine MAOI 11-12 hours (effects last weeks) Requires tyramine-restricted diet
Sertraline SSRI 22-36 hours None known
Venlafaxine SNRI 4-7 hours May contain lactose and gelatine

Historical & Experimental Data on Indalpine

This compound was a selective serotonin reuptake inhibitor (SSRI) studied in the 1980s before the widespread use of today's common SSRIs.

  • Mechanism of Action: As a selective 5-HT (serotonin) uptake inhibitor, its primary mechanism was to increase extracellular concentrations of serotonin [4] [5].
  • Experimental Findings:
    • Electrophysiology: Single-cell studies in rats showed that acute intravenous administration of this compound markedly decreased the firing rate of serotonin neurons in the dorsal raphe nucleus. This effect is consistent with its reuptake blockade mechanism, as increased synaptic serotonin activates autoreceptors, reducing neuronal firing. After 14 days of treatment, the firing rate returned to normal, suggesting adaptive changes in the brain with long-term use [5].
    • Sleep Architecture: Studies in rats found that this compound dose-dependently decreased paradoxical sleep (REM sleep) and delayed its onset. This effect was mediated by the increase in serotonin and was potentiated when catecholaminergic activity was reduced [4].

Experimental Protocols for Antidepressant Research

For researchers designing studies, here are standard methodologies for key experiments cited in the literature.

  • Forced Swim Test (FST):

    • Purpose: To screen for antidepressant activity by measuring behavioral despair in rodents.
    • Procedure: Rats or mice are placed in an inescapable cylinder of water for a pre-test session (15 min). After 24 hours, they are placed back in the cylinder for a 5-6 minute test session. The time the animal spends immobile versus actively swimming or climbing is scored. Antidepressants typically reduce immobility time.
    • Data Interpretation: A significant decrease in immobility time in the test session compared to a control group is interpreted as a potential antidepressant-like effect. This test was used, for example, to demonstrate the rapid effect of ketamine [6].
  • Chronic Unpredictable Stress (CUS) Model:

    • Purpose: To model anhedonia, a core symptom of depression, and study antidepressant efficacy in reversing stress-induced deficits.
    • Procedure: Rodents are exposed to a variety of mild, unpredictable stressors (e.g., cage tilt, damp bedding, light/dark cycle changes, food/water deprivation) over several weeks (e.g., 3-7 weeks).
    • Outcome Measures: The primary readout is often sucrose preference, where a reduction indicates anhedonia. Other measures can include changes in weight, locomotor activity, and performance in the FST. Effective antidepressants reverse the deficit in sucrose preference. This model was used to show that ketamine reverses stress-induced spine loss and anhedonia [6].
  • Electrophysiological Single-Cell Recording:

    • Purpose: To assess the direct impact of a drug on the electrical activity of specific neurons.
    • Procedure: Anesthetized rats are used. A microelectrode is advanced into a target brain region (e.g., the dorsal raphe nucleus for serotonin neurons or the hippocampus for pyramidal neurons). The firing rate of individual neurons is recorded before and after systemic (IV) or local (iontophoretic) administration of the drug.
    • Data Interpretation: Changes in firing rate indicate direct or indirect modulation of the neuron. For example, the acute suppression of dorsal raphe neuron firing by this compound confirmed its potent serotonergic activity [5].

Signaling Pathways in Depression and Treatment

The following diagram illustrates the synaptic and intracellular signaling pathways implicated in depression and the action of novel rapid-acting antidepressants, based on ketamine research [6].

G cluster_stress Stress / Depression Pathophysiology cluster_drug_action NMDA Antagonist Action (e.g., Ketamine) cluster_signaling Intracellular Signaling Cascade cluster_outcome Functional Outcome Stress Chronic Stress Glu Glutamate Release Stress->Glu SpineLoss Spine Loss & Synaptic Deficits Glu->SpineLoss Ketamine Ketamine NMDAR NMDA Receptor Blockade Ketamine->NMDAR BDNF ↑ BDNF Release NMDAR->BDNF TrkB TrkB Receptor Activation BDNF->TrkB PI3K PI3K/Akt Pathway TrkB->PI3K mTOR mTOR Activation PI3K->mTOR SynProt ↑ Synaptic Protein Synthesis mTOR->SynProt SpineGrowth Spinogenesis & Synaptogenesis SynProt->SpineGrowth Antidepressant Rapid Antidepressant Effect SpineGrowth->Antidepressant

Diagram: Signaling Pathway for Rapid-Acting Antidepressants. This diagram synthesizes research on ketamine, showing how NMDA receptor blockade triggers a cascade involving BDNF and mTOR that ultimately leads to synaptogenesis and rapid antidepressant effects [6].

Key Takeaways for Researchers

  • This compound was an early, selective SSRI that provided valuable insights into serotonergic mechanisms but is not part of the modern antidepressant arsenal [4] [5].
  • Among contemporary antidepressants, Amitriptyline, Escitalopram, Mirtazapine, Sertraline, and Venlafaxine show the highest efficacy, while Escitalopram and Sertraline often present the most favorable balance of efficacy and acceptability [1] [2].
  • Research into rapid-acting agents like ketamine has shifted focus toward mechanisms that promote immediate synaptogenesis, offering new targets for drug development beyond monoamine reuptake inhibition [6].

References

Pharmacological Profile of Indalpine at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Indalpine based on the search results:

Feature Description
Drug Class Selective Serotonin Reuptake Inhibitor (SSRI) [1]
Primary Mechanism Selective inhibition of 5-HT (serotonin) uptake [1]
Key Pharmacological Effect Increases extracellular concentration of serotonin [1]
Clinical Application Antidepressant [1]
Impact on Sleep Architecture Dose-dependently decreases and delays paradoxical sleep (REM sleep) in rats [1]

Detailed Experimental Data and Protocols

The key findings on this compound's pharmacology and the corresponding experimental methods are detailed below:

Experimental Aspect Description
Core Finding This compound reduces paradoxical sleep. This effect is potentiated by catecholamine depletion and reduced by serotonin synthesis inhibition [1].
Experimental Subject Rat model [1].
Basic Protocol Examination of the drug's effect on rat sleep patterns, followed by administration after pretreatment with other drugs to modify monoamine levels [1].
Pretreatment Agents Parachlorophenylalanine (PCPA) to deplete serotonin; alpha-methylparatyrosine (AMPT) to reduce catecholamines [1].
Experimental Implication The study confirms the role of serotonin in sleep regulation and demonstrates that the sleep effects of SSRIs can be modulated by other neurotransmitter systems [1].

Comparative Pharmacology Overview

The following diagram illustrates this compound's selective mechanism of action compared to other antidepressant classes, based on the monoamine hypothesis:

IndalpineMechanism Nerve Impulse Nerve Impulse 5-HT Release 5-HT Release Synaptic Cleft Synaptic Cleft 5-HT Release->Synaptic Cleft Post-Synaptic Neuron Post-Synaptic Neuron Synaptic Cleft->Post-Synaptic Neuron Receptor Binding Serotonin Transporter (SERT) Serotonin Transporter (SERT) Synaptic Cleft->Serotonin Transporter (SERT) Reuptake Serotonin Transporter (SERT)->5-HT Release Recycling This compound This compound Serotonin Transotonin Transporter (SERT) Serotonin Transotonin Transporter (SERT) This compound->Serotonin Transotonin Transporter (SERT) Inhibits

This diagram highlights this compound's specific action as a selective serotonin reuptake inhibitor.

References

Indalpine Profile and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Indalpine was one of the first selective serotonin reuptake inhibitors (SSRIs). The table below summarizes its core pharmacological data and documented effects from scientific studies.

Aspect Available Data & Findings
Drug Class Selective Serotonin Reuptake Inhibitor (SSRI) [1].
Primary Mechanism Potent and selective blocker of 5-HT (serotonin) uptake [2] [3] [4].

| Experimental Efficacy | Animal Studies: Dose-dependently decreased and delayed the first appearance of paradoxical sleep (REM sleep) in rats. This effect was modulated by pre-treatment with other monoamine-influencing drugs [2]. Human Trials: A small clinical trial in healthy male volunteers reported subjective mild sedative-like effects soon after starting treatment, though these were not reflected in objectively measured psychomotor performance and were absent after two weeks [3]. | | Documented Adverse Effects | The most frequently reported adverse effect was ejaculatory dysfunction, spontaneously reported by 67% of subjects in one trial [3]. The drug was ultimately withdrawn from the market due to concerns over hematological effects [1]. |

Detailed Experimental Protocols from Literature

For researchers seeking to understand the foundational studies, here are the methodologies used in key experiments.

  • Study on Rat Paradoxical Sleep [2]

    • Objective: To document the role of monoamines in the reduction of paradoxical sleep (PS) by antidepressant drugs using this compound.
    • Subjects: Rats.
    • Treatment: this compound was administered at varying doses.
    • Modulation: Some rats were pre-treated with:
      • Parachlorophenylalanine (PCPA): A drug that depletes serotonin.
      • Alpha-methylparatyrosine (AMPT): A drug that depletes catecholamines.
    • Measurements: Duration of paradoxical sleep and the latency to its first appearance were measured.
  • Study on Psychomotor Performance in Humans [3]

    • Design: Randomized, double-blind, placebo-controlled, cross-over trial.
    • Subjects: 12 healthy male volunteers.
    • Treatment: Two-week treatment with this compound (50 mg/d, increased to 150 mg/d for maintenance) versus placebo.
    • Assessments:
      • Subjective: Participant reports.
      • Objective: Coordinative and reactive skills, standing steadiness, nystagmus, and flicker recognition tests.
      • Interaction: Alcohol (1 g/kg) was co-administered during the treatment periods to test for interactive effects.

Modern Antidepressant Mechanisms & Context

This compound exemplifies the classic SSRI mechanism, which involves the acute increase of extracellular serotonin. However, this monoamine-based action is now understood to be just the initial step, with the therapeutic response resulting from slower downstream adaptations [5].

The following diagram illustrates this established pathway for typical SSRIs and contrasts it with the novel, rapid-acting mechanism of NMDA receptor antagonists like ketamine.

G cluster_typical Typical Antidepressants (SSRIs) cluster_rapid Rapid-Acting Antidepressants (NMDA Antagonists) SSRI SSRI Administration (e.g., this compound) SERT Block Serotonin Reuptake (SERT) SSRI->SERT Synaptic_5HT Increased Synaptic 5-HT Availability SERT->Synaptic_5HT Downstream Downstream Signaling Adaptations (Weeks) Synaptic_5HT->Downstream Slow Onset Neuroplasticity Altered Gene Expression & Neuroplasticity Downstream->Neuroplasticity Synaptogenesis Rapid Synaptogenesis NMDA_Antag NMDA Receptor Antagonism Glutamate_Release Increased Glutamate Release NMDA_Antag->Glutamate_Release AMPA_Act AMPA Receptor Activation Glutamate_Release->AMPA_Act mTOR mTOR Signaling Activation AMPA_Act->mTOR mTOR->Synaptogenesis Rapid Onset (Hours)

Research has since identified entirely different pathways, such as NMDA receptor antagonism, that can trigger a rapid antidepressant response through immediate increases in glutamate and swift synaptogenesis, bypassing the delayed action of monoamine-based drugs [5] [6].

Conclusion and Research Considerations

For modern research and development, the case of this compound is primarily of historical interest. The key points to consider are:

  • Limited Long-Term Data: The available literature does not contain long-term (>2 weeks) controlled studies on this compound in patients. Its withdrawal from the market halted further clinical investigation [1].
  • Established Drug Classes: Current meta-analyses show that multiple drug classes (SSRIs, SNRIs, TCAs, and benzodiazepines) are effective for conditions like panic disorder, with some variations in efficacy and tolerability profiles among individual drugs within these classes [7].
  • Novel Mechanisms: Future drug development has shifted focus toward new targets beyond monoamine reuptake, particularly pathways involved in glutamatergic neurotransmission and rapid synaptogenesis, to achieve faster and more efficacious treatments [5] [6].

References

Indalpine clinical trial outcomes comparison

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes at a Glance

The table below summarizes the key findings from available clinical trials involving Indalpine.

Trial Design & Comparator Reported Efficacy Outcomes Reported Safety & Tolerability

| This compound vs. Mianserin [1] [2] Double-blind, 65 out-patients, 4 weeks | Similar efficacy after 4 weeks. Slower onset vs. mianserin in first 2 weeks. [1] | This compound: One case of mild leucopenia. [1] Mianserin: More sedation (drowsiness, clumsiness). [1] [2] | | This compound vs. Clomipramine [3] | Comparable efficacy in hospitalized depressive patients. Information from secondary source; primary data not available in search results. | Information from secondary source; primary data not available in search results. | | This compound vs. Imipramine [3] | Comparable efficacy. Information from secondary source; primary data not available in search results. | Information from secondary source; primary data not available in search results. | | This compound vs. Amitriptyline [3] | Comparable antidepressant efficacy. | Fewer side effects: this compound had less pronounced anticholinergic effects (e.g., reduced saliva production) than amitriptyline. [3] | | This compound vs. Placebo [4] Double-blind, randomized, 35 female in-patients | Significantly superior to placebo on Hamilton scales for depression and anxiety. Rapid onset of action (significant from day 3). [4] | Good acceptability, particularly with low cardiovascular and cholinergic side effects. [4] |

Detailed Experimental Protocols

To evaluate the outcomes above, researchers employed standardized clinical trial designs and assessment tools.

Trial Design and Patient Profile

The cited studies were double-blind, randomized controlled trials (RCTs), which is the gold standard for minimizing bias in clinical research [1] [4]. They investigated this compound in different patient settings:

  • Out-patient trials: These studies, like the one comparing this compound to mianserin, involved patients who continued their daily lives while receiving treatment [1].
  • In-patient trials: The placebo-controlled study was conducted with hospitalized patients, allowing for closer monitoring [4].
Efficacy and Safety Assessment Methods

The trials used internationally recognized scales to measure depression severity and treatment response objectively.

  • Primary Efficacy Scales:
    • Hamilton Rating Scale for Depression (HDRS): A clinician-administered scale that is a benchmark for assessing the severity of depressive symptoms [5] [3].
    • Beck Depression Inventory (BDI): A self-report inventory for measuring depression severity [5].
  • Safety and Side-Effect Monitoring:
    • Side effects were systematically recorded based on patient reports and clinical observations (e.g., sedation, leucopenia) [1].
    • Specific physiological measures were also used. For example, the comparison with amitriptyline involved measuring saliva production as a quantitative indicator of anticholinergic side effects [3].

Mechanism of Action and Development Context

Understanding this compound's trajectory helps interpret these trial results.

Pharmacological Profile

This compound was a selective and potent inhibitor of serotonin (5-Hydroxytryptamine, 5-HT) reuptake in the brain [3]. This mechanism, which increases the availability of serotonin in the synaptic cleft, positioned it as an early forerunner of the Selective Serotonin Reuptake Inhibitor (SSRI) class [6].

Clinical Development Pathway

The following diagram visualizes the key stages and outcomes in this compound's clinical evaluation as gathered from the available literature.

G Start Preclinical Studies Trial1 Phase II/III RCTs (Active Comparator) Start->Trial1 Trial2 Phase II/III RCTs (Placebo Controlled) Start->Trial2 Profile Establish Efficacy & Safety Profile Trial1->Profile Demonstrates comparable efficacy to standard ADs Trial2->Profile Confirms efficacy superior to placebo Outcome Key Documented Outcomes Profile->Outcome Eff1 Similar 4-week efficacy vs. Mianserin/Imipramine Outcome->Eff1 Eff2 Rapid onset of action (significant at Day 3) Outcome->Eff2 Safe1 Favorable side-effect profile vs. TCAs (e.g., less dry mouth) Outcome->Safe1 Safe2 Reported cases of leucopenia (rare but serious) Outcome->Safe2

> Important Note on Drug Status: Despite showing therapeutic promise in clinical trials, this compound was never widely marketed or approved for clinical use by major regulatory bodies like the FDA or EMA. Its development was discontinued, notably due to safety concerns such as the occurrence of leukopenia (a decrease in white blood cells) observed in some patients [1]. This highlights that efficacy is only one factor in a drug's journey, and safety profiles are ultimately decisive.

Conclusion for Researchers

For modern drug development professionals, the case of this compound offers valuable insights:

  • Efficacy: The trial data consistently supports this compound's role as an effective antidepressant with a rapid onset of action and a potentially favorable side-effect profile compared to older tricyclic antidepressants (TCAs), specifically regarding anticholinergic effects [4] [3].
  • Safety and Trade-offs: Its story is a powerful reminder that even a potent and selective mechanism of action can be halted by rare but serious adverse events. The risk of leukopenia was a critical factor that prevented its wider use [1].
  • Historical Context: this compound is a historically significant SSRI that contributed to the understanding of this drug class. Its clinical outcomes helped pave the way for the development of other, safer SSRIs that followed.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

228.162648646 Da

Monoisotopic Mass

228.162648646 Da

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

167

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V35562QSVT

Related CAS

63845-42-1 (mono-hydrochloride)

MeSH Pharmacological Classification

Antidepressive Agents

Other CAS

63758-79-2

Wikipedia

Indalpine

Dates

Last modified: 08-15-2023
1: Loo H, Benkelfat C, Vanelle JM, Dennis T, Poirier MF, Olie JP, Scatton B. Urinary 3-methoxy, 4-hydroxyphenylethylene glycol and therapeutic response to maprotiline and indalpine in major depression. J Neural Transm. 1986;66(1):47-58. PubMed PMID: 3734775.
2: Seppälä T, Strömberg C, Mattila MJ. Effects of the novel 5-hydroxytryptamine reuptake inhibitor indalpine and ethanol on psychomotor performance. Arzneimittelforschung. 1988 Jan;38(1):98-102. PubMed PMID: 3365283.
3: Naylor GJ, Martin B. A double-blind out-patient trial of indalpine vs mianserin. Br J Psychiatry. 1985 Sep;147:306-9. PubMed PMID: 3904886.
4: Bénavidès J, Savaki HE, Malgouris C, Laplace C, Margelidon C, Daniel M, Courteix J, Uzan A, Guérémy C, Le Fur G. Quantitative autoradiography of [3H]indalpine binding sites in the rat brain: I. Pharmacological characterization. J Neurochem. 1985 Aug;45(2):514-20. PubMed PMID: 3874264.
5: Kafi-De St Hilaire S, Merica H, Gaillard JM. The effects of indalpine--a selective inhibitor of 5-HT uptake--on rat paradoxical sleep. Eur J Pharmacol. 1984 Mar 2;98(3-4):413-8. PubMed PMID: 6233163.
6: Toupin L, Caillé G, Vézina M, Demontigny C, Tawashi M. HPLC determination of indalpine and its major metabolite in human plasma and a pharmacokinetic application. Biopharm Drug Dispos. 1987 Nov-Dec;8(6):507-17. PubMed PMID: 3427208.
7: Rigal J. [A serotoninergic antidepressive, indalpine]. Ann Med Psychol (Paris). 1985 Jul;143(7):664-76. French. PubMed PMID: 3938629.
8: Blier P, de Montigny C, Tardif D. Effects of the two antidepressant drugs mianserin and indalpine on the serotonergic system: single-cell studies in the rat. Psychopharmacology (Berl). 1984;84(2):242-9. PubMed PMID: 6438684.
9: Savaki H, Malgouris C, Bénavidès J, Laplace C, Uzan A, Guérémy C, Le Fur G. Quantitative autoradiography of [3H]indalpine binding sites in the rat brain: II. Regional distribution. J Neurochem. 1985 Aug;45(2):521-6. PubMed PMID: 4009172.
10: Jozefczak C, Ktorza N, Uzan A. High-performance liquid chromatographic determination of indalpine, a new non-tricyclic antidepressant, in human plasma: identification and simultaneous measurement of its major plasma metabolite. J Chromatogr. 1982 Jun 11;230(1):87-95. PubMed PMID: 7107771.
11: Grosbois B, Milon D, Dauriac C, Leprise PY, Leclech C, Baert A, Beneton C. [Hematologic disorders (acute agranulocytosis) during treatment with indalpine]. Presse Med. 1985 Jan 26;14(3):163-4. French. PubMed PMID: 3156348.
12: Jouvent R, Rodier C, Baruch P, Hardy MC, Lemperiere T, Widlöcher D. Indalpine, a specific 5HT uptake inhibitor, in delusional depression. Psychiatry Res. 1984 Apr;11(4):365-6. PubMed PMID: 6588397.
13: Jaillon P, Cheymol G, Alby JM, Ferreri M, Lecocq B. [Cardiovascular tolerability of indalpine in therapeutic doses]. Therapie. 1986 Jan-Feb;41(1):49-52. French. PubMed PMID: 3704991.
14: Blackett A, Brion N, Turner P. Recovery of acetylsalicylic acid and indalpine (LM 5008) after buccal partitioning. Int J Clin Pharmacol Res. 1983;3(1):5-7. PubMed PMID: 6679508.
15: Brion N, Culig J, Turner P. [Action of indalpine on the pupil diameter in the healthy volunteer]. Therapie. 1985 Jan-Feb;40(1):9-11. French. PubMed PMID: 4002187.
16: Joulin Y, Doare L, Diquet B. Micromethod for the determination of indalpine in mouse plasma using high-performance liquid chromatography with electrochemical detection. J Chromatogr. 1986 Sep 5;381(2):457-63. PubMed PMID: 3760103.
17: Laaban JP, Lebras P, Dugay J, Texier F, Vayrac A, Renou P, Ciaudo M, Aimez P, Aubert JP. [3 cases of agranulocytosis during polytherapy including indalpine]. Rev Med Interne. 1985 Oct;6(4):433-5. French. PubMed PMID: 4070852.
18: Uzan A, Kabouche M, Rataud J, Le Fur G. Pharmacological evidence of a possible tryptaminergic regulation of opiate receptors by using indalpine, a selective 5-HT uptake inhibitor. Neuropharmacology. 1980 Nov;19(11):1075-9. PubMed PMID: 6255361.
19: Lôo H, Benkelfat C, Poirier MF, Vanelle JM, Olié JP, Dennis T, Scatton B. Plasma 3,4-dihydroxyphenylethyleneglycol and therapeutic response to maprotiline and indalpine in major depression. Neuropsychobiology. 1986;15(2):62-7. PubMed PMID: 3762900.
20: Arnaud-Castiglioni R, Louvel E, Mesana M, Scotto JC. [Confusional status and simultaneous prescription of amineptin and indalpine. Apropos of 3 recent cases]. Ann Med Psychol (Paris). 1984 Dec;142(10):1331-3. French. PubMed PMID: 6535414.

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